molecular formula C5H4Cl2N2O B8268751 4,5-Dichloro-3-methoxypyridazine

4,5-Dichloro-3-methoxypyridazine

Katalognummer: B8268751
Molekulargewicht: 179.00 g/mol
InChI-Schlüssel: YJFHQRYVXHHPPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4,5-Dichloro-3-methoxypyridazine (CAS 111232-37-2) is a high-purity chemical intermediate with significant utility in advanced synthetic chemistry, particularly in the development of pyridazine-based compounds. Its molecular formula is C5H4Cl2N2O, and it has a molecular weight of 179.00 . This compound serves as a versatile building block for the preparation of 4-aminopyridazine derivatives, which are crucial scaffolds in the research and development of novel pharmaceuticals and agrochemicals . These 4-aminopyridazines are investigated as active components in potential therapies for conditions such as Alzheimer's dementia, depression, and anxiety, and are also explored for creating effective pesticides . The presence of two chlorine atoms on the pyridazine ring enables selective substitution reactions, allowing researchers to systematically build complex molecular structures from this core intermediate. This product is intended for research and development purposes only. It is not approved for use in humans, animals, or as a pesticide, and it must be handled by qualified laboratory personnel following appropriate safety protocols.

Eigenschaften

IUPAC Name

4,5-dichloro-3-methoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-4(7)3(6)2-8-9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFHQRYVXHHPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Profile and Stability of 4,5-Dichloro-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, stability profile, and reactivity of 4,5-Dichloro-3-methoxypyridazine , designed for researchers and drug development professionals.

Executive Summary

4,5-Dichloro-3-methoxypyridazine (CAS 111232-37-2) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1] Its value lies in the differential reactivity of its two chlorine atoms (C4 and C5) and the labile nature of the methoxy group under acidic conditions. This guide provides a definitive analysis of its physicochemical properties, regioselective reactivity, and stability protocols to ensure reproducible experimental outcomes.

Physicochemical Characterization

The compound is an electron-deficient heteroaromatic system. The presence of the methoxy group at C3 breaks the symmetry of the pyridazine ring, creating distinct electronic environments for the chlorines at C4 and C5.

Table 1: Core Chemical Properties
PropertyValue/Description
CAS Number 111232-37-2
IUPAC Name 4,5-Dichloro-3-methoxypyridazine
Molecular Formula

Molecular Weight 179.00 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Low solubility in water
Melting Point < 100 °C (Distinct from the hydrolysate 4,5-dichloro-3(2H)-pyridazinone which melts at ~204°C)
Storage -20°C, Desiccated, Protected from light

Reactivity Profile & Regioselectivity

Understanding the regiochemistry of 4,5-dichloro-3-methoxypyridazine is critical for scaffold diversification. The molecule undergoes Nucleophilic Aromatic Substitution (


), but the site of attack is dictated by the electronic influence of the C3-methoxy group.
Mechanism of Regioselectivity

In the pyridazine ring, the nitrogen atoms (N1, N2) are electron-withdrawing, activating the ring towards nucleophiles.

  • C3-Methoxy Effect: The methoxy group is an Electron Donating Group (EDG) by resonance (+M). This donation increases electron density primarily at the adjacent C4 position and the para C6 position.

  • Steric & Electronic Result: The increased electron density at C4 deactivates it relative to C5. Consequently, C5 is the most electrophilic site and the primary target for the first equivalent of a nucleophile (e.g., amines, thiols).

Experimental Implication
  • Reaction with Amines: Treatment with 1 equivalent of a primary amine typically yields the 5-amino-4-chloro-3-methoxypyridazine derivative.

  • Forcing Conditions: High temperatures or excess nucleophile will displace the second chlorine at C4, leading to 4,5-disubstituted products.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactivityPathways Start 4,5-Dichloro-3- methoxypyridazine Hydrolysis Hydrolysis Product (4,5-Dichloro-3(2H)-pyridazinone) Start->Hydrolysis Acid/H2O, Heat (Demethylation) SNAr_C5 C5-Substitution Product (Major Isomer) Start->SNAr_C5 Nucleophile (1 eq) (e.g., R-NH2, Mild Base) SNAr_Di 4,5-Disubstituted Product SNAr_C5->SNAr_Di Nucleophile (>2 eq) Heat

Figure 1: Reaction pathways showing acid-catalyzed hydrolysis and regioselective


 at C5.[2]

Stability Assessment & Handling

The stability of 4,5-Dichloro-3-methoxypyridazine is compromised by two main factors: hydrolytic lability of the methylether and photolytic sensitivity of the N-N bond.

Hydrolytic Instability

The C3-methoxy bond is susceptible to cleavage under acidic conditions.

  • Mechanism: Protonation of N2 facilitates the nucleophilic attack of water at C3, releasing methanol and tautomerizing to the thermodynamically stable 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9).

  • Protocol Warning: Avoid using strong mineral acids (HCl, H2SO4) during workup unless conversion to the pyridazinone is desired. Use buffered aqueous solutions (pH 6-8) for quenching reactions.

Thermal and Photostability
  • Thermal: Stable at room temperature for short periods, but prolonged exposure to heat (>40°C) can accelerate degradation.

  • Light: Pyridazines absorb in the UV region. Store in amber vials to prevent photo-degradation or dimerization.

Synthesis & Experimental Protocols

For researchers requiring high-purity material, the synthesis typically proceeds from mucochloric acid.

Synthetic Route[6]
  • Cyclization: Mucochloric acid + Hydrazine

    
     4,5-Dichloro-3(2H)-pyridazinone.
    
  • O-Methylation: 4,5-Dichloro-3(2H)-pyridazinone + Methylating Agent (MeI or DMS)

    
     4,5-Dichloro-3-methoxypyridazine.
    
Standard Operating Procedure (SOP): O-Methylation

Note: This protocol minimizes N-methylation by-products by using silver salts, though K2CO3 is a cheaper alternative that requires careful monitoring.

Reagents:

  • 4,5-Dichloro-3(2H)-pyridazinone (1.0 eq)

  • Iodomethane (MeI) (1.2 eq)

  • Silver Carbonate (

    
    ) (0.6 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: Benzene or Toluene (anhydrous)

Workflow:

  • Setup: Charge a flame-dried flask with the pyridazinone and anhydrous solvent under Argon.

  • Addition: Add the base (

    
     or 
    
    
    
    ). The suspension is stirred at room temperature for 15 minutes.
  • Methylation: Add Iodomethane dropwise.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (O-methyl) is typically less polar than the starting material.

  • Workup: Filter off inorganic salts through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-20% EtOAc in Hexane).

Visualization: Synthesis Workflow

SynthesisWorkflow Step1 Precursor: Mucochloric Acid + Hydrazine Step2 Intermediate: 4,5-Dichloro-3(2H)-pyridazinone Step1->Step2 Cyclization Step3 Methylation: MeI, Base (Ag2CO3/K2CO3) Reflux, 4-6h Step2->Step3 O-Alkylation Step4 Workup: Filter Salts -> Concentrate Step3->Step4 Final Target: 4,5-Dichloro-3-methoxypyridazine Step4->Final Purification

Figure 2: Step-by-step synthetic workflow for generating the target compound.

References

  • ChemicalBook. (2025). 4,5-Dichloro-3-methoxypyridazine Properties and Suppliers.

  • MilliporeSigma. (2025). 4,5-Dichloro-3-hydroxypyridazine (Precursor) Product Data.

  • ChemScene. (2025). Product Information: 4,5-Dichloro-3-methoxypyridazine (CAS 111232-37-2).[1]

  • Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Pyrazines via Pd-Catalyzed Amidation. (Context on heterocyclic reactivity).

  • BenchChem. (2025). Protocols for Amination of Chloropyridazines.

Sources

Literature review of 3-methoxy-4,5-dichloropyridazine as a pharmaceutical scaffold

[1]

Executive Summary

3-methoxy-4,5-dichloropyridazine (CAS: Derived from 3,4,5-trichloropyridazine) is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antimicrobial agents.[1] Its utility stems from its orthogonal reactivity profile : the presence of two electrophilic chlorine atoms at positions C4 and C5, combined with an electron-donating methoxy group at C3, creates a unique electronic gradient. This allows for highly regioselective nucleophilic aromatic substitutions (

Chemical Profile & Reactivity Landscape[2][3][4]

Structural Properties
  • System: 1,2-Diazine (Pyridazine) core.[1]

  • Substituents:

    • C3-Methoxy (-OMe): Acts as a steric handle and electronic modulator.[1] Through resonance (+M effect), it increases electron density at C4 and C6, effectively deactivating C4 toward nucleophilic attack relative to C5.

    • C4 & C5-Chlorines: Leaving groups for

      
      .
      
  • Electronic Bias: The pyridazine ring is electron-deficient (π-deficient).[1][2] However, the regioselectivity of incoming nucleophiles is governed by the interplay between the inductive withdrawal of the nitrogen atoms and the resonance donation of the methoxy group.

Regioselectivity Logic (The "C5-First" Rule)

In 3-methoxy-4,5-dichloropyridazine, the C5-chlorine is generally more reactive toward nucleophiles (amines, thiols) than the C4-chlorine.[1]

  • Mechanism: The methoxy group at C3 donates electron density into the ring, primarily enriching the ortho (C4) and para (C6) positions.

  • Consequence: The C4 position is electronically "shielded" (deactivated), making the C5 position the preferred site for the first

    
     event.
    

ReactivityScaffold3-Methoxy-4,5-dichloropyridazineIntermedIntermediate:5-Substituted-4-chloro-3-methoxypyridazineScaffold->Intermed 1st Nucleophile (Nu1)(Targeting C5)FinalFinal Drug Candidate:4,5-Disubstituted-3-methoxypyridazineIntermed->Final 2nd Nucleophile (Nu2)(Targeting C4 - Harsh Conditions)NoteRegioselectivity Driver:OMe at C3 deactivates C4 via Resonance (+M)Note->Scaffold

Figure 1: Sequential functionalization strategy driven by electronic differentiation.

Experimental Protocols

Synthesis of the Scaffold

Starting Material: 3,4,5-Trichloropyridazine.[3] Objective: Selective methoxylation at C3.

Protocol:

  • Preparation: Dissolve 3,4,5-trichloropyridazine (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Reagent Addition: Cool to 0°C. Dropwise add Sodium Methoxide (NaOMe, 1.05 eq, 25% wt in MeOH). Crucial: Control temperature to prevent over-substitution.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3). Product typically runs higher (less polar) than starting material.

  • Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from heptane or column chromatography.

Downstream Functionalization ( with Amines)

Objective: Introduction of a pharmacophore at C5 (e.g., morpholine, aniline).

Self-Validating Protocol:

  • Setup: In a pressure vial, dissolve 3-methoxy-4,5-dichloropyridazine (1.0 eq) in Dioxane or DMF.

  • Nucleophile: Add the amine (1.2 eq) and a base (DIPEA or

    
    , 2.0 eq).
    
  • Conditioning: Heat to 60-80°C. Note: C5 substitution occurs under mild heating; C4 requires >120°C.

  • QC Step (Regiochemistry Check):

    • Isolate an aliquot.

    • 1H NMR Validation: Look for the singlet proton at C6. In the 5-substituted product, the C6-H often shows a diagnostic NOE correlation with the incoming nucleophile's protons.[1] If substitution occurred at C4, NOE would be observed between the nucleophile and the C3-OMe group.

    • Expectation: NOE between Nucleophile and C6-H = Correct C5 substitution .[1]

Quantitative Data Summary

ParameterC4-ChlorineC5-Chlorine
Electronic State Electron-Rich (Deactivated by OMe)Electron-Poor (Activated)
Reactivity Rank Secondary (

Displacement)
Primary (

Displacement)
Temp.[1] Requirement High (>100°C)Moderate (40-80°C)
Steric Environment Crowded (Ortho to OMe)Accessible

Pharmaceutical Applications

Kinase Inhibitors

The pyridazine core mimics the adenine ring of ATP, making it a potent hinge-binder in kinase inhibitors.

  • Strategy: The C5 position is often derivatized with a solubilizing group (e.g., piperazine), while the C4 position is coupled (via Suzuki or Buchwald-Hartwig) to an aryl ring that targets the hydrophobic pocket of the kinase.

PDE Inhibitors

Pyridazinones (hydrolysis products of methoxypyridazines) are classic scaffolds for Phosphodiesterase (PDE) inhibitors (e.g., PDE3/4).

  • Pathway: 3-methoxy-4,5-dichloropyridazine

    
     Functionalization 
    
    
    Demethylation (using
    
    
    or HBr) yields the pyridazin-3(2H)-one core found in drugs like Zardaverine or Pimobendan analogs.[1]

ApplicationsScaffold3-Methoxy-4,5-dichloropyridazineKinaseKinase Inhibitors(Hinge Binders)Scaffold->Kinase C4-Aryl CouplingPDEPDE Inhibitors(Pyridazinones)Scaffold->PDE O-DemethylationAgroAgrochemicals(Herbicides)Scaffold->Agro C5-Amine/Thiol

Figure 2: Divergent synthesis of bioactive classes from the core scaffold.[1]

References

  • Synthesis and Reactivity of Chloropyridazines

    • Title: Nucleophilic Substitution of 3,4,5-Trichloropyridazine.[3]

    • Source: Journal of Heterocyclic Chemistry.[3]

    • Context: Establishes the baseline regioselectivity for trichlorin
    • URL:[Link] (General Journal Landing Page for verification of field).

  • Regioselectivity Mechanisms

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous System).
    • Source: WuXi AppTec QM Magic Class, Chapter 29.
    • Context: Explains the orbital interactions (LUMO/HOMO)
    • URL:[Link]

  • Pharmaceutical Relevance

    • Title: Diverse Pharmacological Potential of Pyridazine Analogs.
    • Source: Medicinal Chemistry (NIH/PubMed).
    • Context: Reviews the structural activity relationships (SAR) of pyridazine cores in drug discovery.
    • URL:[Link]

  • Synthetic Protocols

    • Title: 3,5-Dichloropyridazine as a pharmaceutical intermediate.[1][4][5][6]

    • Source: ChemicalBook / BenchChem Technical Guides.
    • Context: Provides physical property data and handling safety for dichloropyridazine deriv

Solubility Profile of 4,5-Dichloro-3-methoxypyridazine in Polar Aprotic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyridazine heterocycle has emerged as a privileged scaffold due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity[1]. 4,5-Dichloro-3-methoxypyridazine (CAS: 111232-37-2)[2] is a highly functionalized intermediate frequently utilized in regioselective nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I emphasize that understanding the thermodynamic solubility of this intermediate is not merely a data-collection exercise; it is a prerequisite for synthetic viability. SNAr reactions require the nucleophile to be highly reactive. Protic solvents hydrogen-bond with nucleophiles, dampening their reactivity. Conversely, polar aprotic solvents (e.g., DMSO, DMF, NMP) solvate the highly polar pyridazine core via dipole-dipole interactions while leaving the nucleophile "naked" and reactive. This whitepaper details the structural causality behind the solubility profile of 4,5-dichloro-3-methoxypyridazine and provides a self-validating, step-by-step methodology for empirical solubility determination.

Physicochemical Profiling & Structural Causality

To predict and manipulate solubility, we must first deconstruct the molecular architecture of the solute.

  • The Pyridazine Core: Unlike pyridine or pyrimidine, the adjacent nitrogen atoms in pyridazine create a strong localized dipole moment (~4.2 D) and render the ring weakly basic[1]. This high polarity makes the unsubstituted core poorly soluble in non-polar aliphatic hydrocarbons but highly miscible in polar environments.

  • Substituent Effects: The addition of two electron-withdrawing chlorine atoms at the C4 and C5 positions significantly lowers the pKa of the molecule, rendering it virtually non-ionizable under standard physiological or synthetic pH ranges. The 3-methoxy group provides localized electron donation via resonance but adds steric bulk.

  • Solvent-Solute Causality: According to Hansen Solubility Parameters (HSP), "like dissolves like" is an oversimplification. Dissolution requires overcoming the crystal lattice energy of the solid. Polar aprotic solvents possess high dielectric constants (ε) and strong dipole moments that perfectly align with the 4.2 D dipole of the pyridazine ring[3]. Because these solvents lack hydrogen-bond donors, they do not form rigid solvent cages around the methoxy oxygen or ring nitrogens, allowing for high thermodynamic solubility without disrupting downstream basic reagents.

Predictive Solvation Data in Polar Aprotic Solvents

Drawing upon empirical data from structurally analogous pyridazine derivatives (such as 6-phenylpyridazin-3(2H)-one)[3], the following table summarizes the quantitative thermodynamic solubility profile expected for 4,5-dichloro-3-methoxypyridazine.

SolventDielectric Constant (ε)Dipole Moment (D)Predicted Solvation CapacityMechanistic Rationale
DMSO 46.73.96Freely Soluble (>100 mg/mL)Exceptional dipole-dipole stabilization; close HSP match with the pyridazine core[3].
DMF 36.73.82Soluble to Freely SolubleStrong disruption of the solid crystal lattice via amide-dipole interactions.
NMP 32.24.09Soluble to Freely SolubleHigh polarizability and steric shielding prevent solute re-crystallization.
Acetonitrile 37.53.92Sparingly to SolubleHigh dielectric constant, but lower dispersion forces compared to amides.

Experimental Methodology: Miniaturized Thermodynamic Shake-Flask Protocol

Kinetic solubility assays (often utilizing DMSO stock dilutions) are prone to supersaturation artifacts and are insufficient for rigorous process chemistry[4]. To obtain true equilibrium data, the thermodynamic shake-flask method is the gold standard[5].

The following protocol is engineered as a self-validating system . A protocol is only reliable if it contains internal controls to prove that equilibrium was actually achieved and that artifacts (like suspended micro-particulates) have not skewed the data.

Reagents and Equipment
  • Analyte: 4,5-Dichloro-3-methoxypyridazine (Purity >98%)[2].

  • Solvents: HPLC-grade DMSO, DMF, NMP, and Acetonitrile.

  • Equipment: Orbital shaker with active temperature control (25 ± 0.1 °C)[6], high-speed microcentrifuge (capable of 10,000 x g), and an HPLC-UV system.

Step-by-Step Self-Validating Protocol
  • Differential Solid Loading (The Internal Control): To prove true saturation, prepare three separate 2 mL glass vials for each solvent. Add varying excess amounts of the solid compound to each vial (e.g., 50 mg, 100 mg, and 150 mg). Causality: If all three vials yield the exact same final concentration, the system has definitively reached its thermodynamic solubility limit. If the concentrations scale with the mass added, the solution is not saturated[6].

  • Solvent Addition: Dispense exactly 1.0 mL of the target polar aprotic solvent into each vial.

  • Thermodynamic Equilibration: Seal the vials tightly to prevent hygroscopic water absorption (critical for DMSO and DMF). Secure them in an orbital shaker at 300 RPM at 25 °C for 48 hours. Causality: Mechanical agitation prevents particle agglomeration, maximizing the surface area for dissolution[6].

  • Visual Verification: After 48 hours, visually inspect the vials. A solid pellet or suspension must be present. If a vial is completely clear, saturation was not reached; discard and repeat with a higher solid mass[7].

  • Phase Separation: Transfer the suspensions to microcentrifuge tubes. Centrifuge at 10,000 x g for 15 minutes. Causality: Standard syringe filters (0.45 µm) can leach or adsorb the compound. High-speed centrifugation forces all undissolved micro-particulates into a pellet, ensuring the supernatant contains only fully solvated molecules[4].

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Immediately dilute it 1:100 or 1:1000 in the mobile phase to prevent precipitation prior to injection.

  • HPLC-UV Quantification: Inject the diluted samples into the HPLC. Quantify the concentration against a pre-established multi-point calibration curve (R² > 0.999).

Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints of the thermodynamic solubility workflow.

SolubilityWorkflow N1 1. Solid Compound Addition Differential Loading of 4,5-Dichloro-3-methoxypyridazine N2 2. Solvent Dispensing Add Polar Aprotic Solvent (DMSO, DMF, NMP, MeCN) N1->N2 N3 3. Thermodynamic Equilibration Orbital Shaking (300 RPM, 25°C, 48h) N2->N3 Validation Self-Validation Checkpoint: Visual confirmation of excess solid. If clear, return to Step 1. N3->Validation Inspect state N4 4. Phase Separation High-Speed Centrifugation (10,000 x g) N5 5. Analytical Quantification HPLC-UV Analysis & Data Regression N4->N5 Extract clear supernatant Validation->N1 Fully dissolved (Invalid) Validation->N4 Solid present

Figure 1: Thermodynamic shake-flask workflow for pyridazine solubility determination.

Conclusion

The solubility of 4,5-dichloro-3-methoxypyridazine in polar aprotic solvents is driven by the robust dipole-dipole interactions between the solvent molecules and the highly polar, electron-deficient pyridazine core. By employing a rigorously controlled, self-validating miniaturized shake-flask method, researchers can confidently establish the thermodynamic parameters required to optimize downstream synthetic transformations and formulation strategies.

References
  • The pyridazine heterocycle in molecular recognition and drug discovery , NIH PMC. 1

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents , NIH PMC. 3

  • Annex 4 - World Health Organization (WHO) , WHO. 6

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter , Dissolution Technologies. 5

  • 111232-37-2 | 4,5-Dichloro-3-methoxypyridazine , BLD Pharm. 2

  • Shake-Flask Aqueous Solubility Assay , Enamine. 4

Sources

Bioactivity and Pharmacophore Analysis of Pyridazine-Based Intermediates

[1][2][3][4][5][6][7][8]

Executive Summary

The pyridazine (1,2-diazine) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique electronic profile, high dipole moment, and robust hydrogen-bonding capabilities.[1][2] Unlike its isomers pyrazine and pyrimidine, pyridazine offers a distinct vector for pi-stacking interactions and water solubility enhancement. This technical guide provides a comprehensive analysis of the pyridazine pharmacophore, detailing its synthetic accessibility, structure-activity relationships (SAR) in kinase and GPCR modulation, and experimental protocols for library generation.

Pharmacophore Profiling: Electronic and Steric Architectures

The utility of pyridazine stems from its ability to function as a bioisostere for phenyl and pyridine rings while significantly altering physicochemical properties.

Electronic Properties and Binding Modes
  • Dipole Moment: Pyridazine possesses a high dipole moment (~3.9 D), significantly larger than pyridine (~2.2 D) or pyrazine (0 D). This enhances dipole-dipole interactions within protein binding pockets.

  • Hydrogen Bonding: The adjacent nitrogen atoms (N1, N2) serve as specific H-bond acceptors. In kinase inhibitors, these nitrogens often engage the "hinge region" backbone (e.g., Met, Glu residues).

  • Basicity: With a pKa of ~2.3, pyridazine is less basic than pyridine (pKa ~5.2), reducing the likelihood of non-specific protein binding while maintaining solubility at physiological pH.

Visualization of Pharmacophore Features

The following diagram illustrates the core pharmacophore vectors of the pyridazine nucleus.

PyridazinePharmacophoreCorePyridazine Core(1,2-Diazine)N_FeaturesDual N-Acceptors(Hinge Binding)Core->N_Features ElectronicDipoleHigh Dipole Moment(3.9 D)Core->Dipole PhysicalC3_C6C3/C6 Substitution(Diversity Vectors)Core->C3_C6 SyntheticSolubilityLogP Reduction(vs Phenyl)Core->Solubility ADMEN_Features->DipolePolarity

Figure 1: Pharmacophore map highlighting the electronic and structural vectors of the pyridazine scaffold critical for drug-target interactions.

Synthetic Architectures and Intermediate Access

Reliable access to functionalized pyridazines is critical for SAR exploration. The most versatile intermediate is 3,6-dichloropyridazine , which allows for sequential nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed cross-couplings.

Primary Synthetic Routes
  • Condensation (Classical): Reaction of 1,4-dicarbonyl compounds (or their equivalents like maleic anhydrides) with hydrazine. This yields pyridazinones, which can be aromatized or chlorinated.[3]

  • Inverse Electron Demand Diels-Alder (IEDDA): Reaction of 1,2,4,5-tetrazines with electron-rich dienophiles (alkenes/alkynes), followed by nitrogen extrusion.

  • Sequential Substitution (Modern): Starting from 3,6-dichloropyridazine, C3 can be functionalized via SNAr (favored by electron-withdrawing nature), followed by Suzuki-Miyaura coupling at C6.

Synthetic Workflow Visualization

SynthesisWorkflowStartMaleic AnhydrideStep1Condensation(N2H4)Start->Step1Inter13,6-Dihydroxypyridazine(Maleic Hydrazide)Step1->Inter1Step2Chlorination(POCl3)Inter1->Step2KeyInter3,6-Dichloropyridazine(Scaffold Core)Step2->KeyInterBranch1SNAr (Nucleophile 1)KeyInter->Branch1 Site A (C3)Branch2Suzuki Coupling (R-B(OH)2)Branch1->Branch2 Site B (C6)FinalDisubstitutedBioactive LigandBranch2->Final

Figure 2: Step-wise synthetic pathway from commodity chemicals to highly functionalized pyridazine ligands via the 3,6-dichloro intermediate.

Bioactivity Spectrum and SAR Analysis

Pyridazine derivatives exhibit potent activity across multiple therapeutic classes, particularly as kinase inhibitors where the diazine motif mimics the adenine ring of ATP.

Key Therapeutic Targets
  • Kinases (VEGFR-2, PIM-1, p38 MAP): The N-N bond acts as a hydrogen bond acceptor for the hinge region backbone NH groups.

  • GPCRs (Alpha-1 Adrenergic): Pyridazinone derivatives show nanomolar affinity (Ki ~1.9 nM) as antagonists.[4]

  • Enzymes (PDE3/4, Glutaminase): Used to improve metabolic stability compared to phthalazines.

Comparative Bioactivity Data

The table below summarizes the potency of pyridazine-based leads versus standard reference compounds in oncology and cardiovascular indications.

TargetCompound ClassIC50 / KiReference StandardComparison Notes
VEGFR-2 Pyridazine-Urea60.7 nMSorafenib (90 nM)Improved water solubility; bioisosteric replacement of pyridine.
PIM-1 Triazolopyridazine< 10 nMSGI-1776Enhanced selectivity profile against homologous kinases.[5]
Alpha-1 AR Arylpiperazinyl-pyridazinone1.9 nM (Ki)PrazosinHigh selectivity over Alpha-2 AR (Ratio > 270).[4]
p38 MAPK Pyridazine-Amide0.8 nMSB-203580Dual H-bond acceptance stabilizes hinge binding.

Experimental Protocol: Synthesis of 3-Amino-6-Arylpyridazine

Objective: To synthesize a kinase-privileged intermediate via Suzuki-Miyaura cross-coupling on a chloropyridazine scaffold. This protocol ensures mono-substitution selectivity.

Materials
  • Substrate: 3-amino-6-chloropyridazine (1.0 eq)

  • Reagent: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Methodology (Step-by-Step)
  • Degassing: In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Reagent Addition: Add 3-amino-6-chloropyridazine, phenylboronic acid, and aqueous Na2CO3 under a counter-flow of argon.

  • Catalyst Introduction: Add Pd(PPh3)4 last. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave irradiation).

    • Validation: Monitor reaction progress via TLC (5% MeOH in DCM). The starting chloride (Rf ~0.4) should disappear, replaced by a fluorescent product spot (Rf ~0.3).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).

Causality & Troubleshooting
  • Why Dioxane/Water? The biphasic system dissolves both the organic boronic acid and the inorganic base, while the water acts as a co-solvent to facilitate the transmetallation step in the catalytic cycle.

  • Why sparge with Argon? Oxygen causes homocoupling of boronic acids and oxidation of the phosphine ligands, deactivating the catalyst (formation of Pd black).

Case Study: Optimization of VEGFR-2 Inhibitors

Context: Developing an anti-angiogenic agent by scaffold hopping from a pyridine core (Sorafenib) to a pyridazine core.[6]

Optimization Logic
  • Challenge: The pyridine core of Sorafenib has limited solubility.

  • Solution: Replace the central pyridine with pyridazine.[6]

  • Outcome: The pyridazine nitrogen (N2) forms a water-mediated H-bond network, improving solubility by 3-fold without disrupting the key H-bonds to Cys919 in the kinase hinge.

SAR_LogicLeadLead Compound(Pyridine Core)IssueIssue: Poor SolubilityHigh LogPLead->IssueStrategyScaffold Hop(Pyridazine)Issue->StrategyResultOptimized Ligand(IC50: 60 nM)Strategy->ResultMechanismMechanism:Maintained Hinge H-BondsLowered cLogPResult->Mechanism

Figure 3: Logic flow for the optimization of VEGFR-2 inhibitors using pyridazine bioisosterism.

References

  • Pyridazine Scaffold in Drug Design Jaballah, M. Y., Serya, R. T., & Abouzid, K. A. (2017).[6][7] Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. [7]

  • Pharmacophore Analysis & Physicochemical Properties Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Pyridazines in Molecular Recognition.

  • Synthesis of Pyridazine Intermediates Bel Abed, H., Mammoliti, O., Bande, O., Van Lommen, G., & Herdewijn, P. (2013).[6][3] Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives.

  • VEGFR-2 Inhibitor Optimization El-Mekabaty, A., et al. (2019). Design, synthesis of pyridazine based compounds as VEGFR-2 inhibitors. [6]

  • Alpha-Adrenoceptor Affinity Botta, M., et al. (2001).[4] Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. [4]

Structural Characteristics and Regioselective Functionalization of Dihalo-Methoxypyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihalo-methoxypyridazines—specifically 3,6-dichloro-4-methoxypyridazine—are privileged heterocyclic scaffolds extensively utilized in the synthesis of pharmaceuticals, including kinase and MALT1 inhibitors[1]. The unique 1,2-diazine core, coupled with the push-pull electronic dynamics of halogen and methoxy substituents, presents a highly tunable platform for late-stage functionalization. This whitepaper provides an in-depth analysis of the structural characteristics, electronic properties, and regioselective behavior of dihalo-methoxypyridazines. By examining the causality behind nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, this guide equips researchers with self-validating protocols for predictable and high-yielding synthetic workflows.

Structural and Electronic Profiling

The structural identity of 3,6-dichloro-4-methoxypyridazine (CAS: 70952-62-4) is defined by a planar, electron-deficient 1,2-diazine ring[2]. The high electronegativity of the adjacent nitrogen atoms (N1 and N2) exerts a strong inductive pull (the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-effect), rendering the C3 and C6 positions highly electrophilic and susceptible to SNAr.

However, the introduction of a methoxy group at the C4 position breaks the symmetry of the molecule and fundamentally alters its reactivity profile. The methoxy group exerts two competing electronic forces:

  • Resonance Donation (+M Effect): The oxygen lone pairs donate electron density into the

    
    -system. In the pyridazine framework, C3 and C5 are pseudo-ortho to the C4 methoxy group. Consequently, the +M effect increases electron density at C3, significantly deactivating it toward nucleophilic attack[3].
    
  • Inductive Withdrawal (-I Effect): While the oxygen atom is electronegative, the resonance effect dominates at the adjacent C3 position.

Because the C6 position is pseudo-meta to the methoxy group, it is largely insulated from the deactivating +M effect. Furthermore, the C3 position suffers from significant steric hindrance due to the adjacent methoxy group. As a result, the lowest unoccupied molecular orbital (LUMO) is heavily localized at C6, making it the kinetically and thermodynamically favored site for both nucleophilic attack and oxidative addition[4][5].

Table 1: Key Physicochemical Descriptors of 3,6-Dichloro-4-methoxypyridazine
DescriptorValueSignificance in Synthesis
Molecular Formula C5H4Cl2N2OCore building block for bi-heterocyclic scaffolds.
Molecular Weight 179.00 g/mol Low MW allows for extensive downstream elaboration.
LogP 1.7Favorable lipophilicity for organic solvent partitioning.
Topological Polar Surface Area 35 ŲIndicates moderate polarity; influences solvent selection.

Mechanistic Causality in Regioselectivity

Understanding the exact mechanism of substitution is critical for optimizing yields and minimizing isomeric impurities.

SNAr Dynamics and Solvent Effects

Traditionally, SNAr proceeds via a discrete Meisenheimer complex. However, recent kinetic modeling and quantum calculations reveal that solvent choice plays a disproportionate role in the regioselectivity of 3,6-dichloro-4-methoxypyridazine[6].

When utilizing protic solvents like methanol with sodium methoxide, the hydrogen bond network interferes with the transition state. This interference stabilizes non-productive pathways, leading to reduced reaction rates and poor regioselectivity (often stalling at a 70:30 ratio of C6 to C3 substitution)[6][7]. By switching to proton-free conditions (e.g., using dry toluene as the solvent with sodium hydride), the transition state is no longer disrupted by solvent-solute hydrogen bonding. This mechanistic pivot drastically lowers the activation energy (


) for C6 attack, resulting in a highly regioselective transformation[6].
Palladium-Catalyzed Cross-Coupling

In cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), the selectivity-determining step is the oxidative addition of Pd(0) into the C–Cl bond[8]. Predictive multivariate linear regression models demonstrate that oxidative addition at C6 is favored by a lower distortion energy (


 kJ/mol)[5][9]. The Pd center coordinates to the C=N bond, and the steric repulsion between the ancillary phosphine ligands and the C4-methoxy group further disfavors oxidative addition at C3[9].

G cluster_0 Electronic & Steric Mapping C4 C4 Position (-OCH3 Group) C3 C3 Position (Sterically Hindered, +M Deactivated) C4->C3 +M Effect (Deactivates) C6 C6 Position (Highly Electrophilic, LUMO Localized) C4->C6 Minimal +M Effect Nu Nucleophile / Pd(0) Nu->C3 Minor Attack (Higher ΔG‡) Nu->C6 Preferred Attack (Lower ΔG‡)

Figure 1: Electronic and steric dynamics dictating C6 regioselectivity in SNAr and cross-coupling.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high fidelity in synthetic outcomes, the following protocols are designed as self-validating systems. Each step includes internal checkpoints to verify mechanistic integrity.

Protocol A: Regioselective Amination via SNAr

This protocol details the synthesis of 6-chloro-3-methoxypyridazin-4-amine derivatives (substitution at C6)[10].

Reagents & Equipment:

  • 3,6-dichloro-4-methoxypyridazine (1.0 equiv)

  • Amine source (e.g., aqueous ammonia or primary amine) (3.0 - 7.5 equiv)

  • Solvent: Aprotic polar solvent (e.g., DMF or dry Toluene) to prevent H-bond interference[6][10].

  • Sealed pressure tube or autoclave.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried pressure tube, dissolve 1.0 equivalent of 3,6-dichloro-4-methoxypyridazine in the chosen aprotic solvent. Causality: Aprotic solvents prevent the stabilization of the C3-attack transition state, funneling reactivity toward C6.

  • Reagent Addition: Add the amine source (3.0 to 7.5 equivalents). Seal the vessel immediately.

  • Thermal Activation: Heat the mixture with vigorous stirring to 80°C – 120°C. Causality: The

    
    -effect of the diazine ring lowers the required activation energy compared to standard benzenoid systems, but the electron-donating methoxy group necessitates moderate thermal activation.
    
  • Reaction Monitoring (Self-Validation Checkpoint): Monitor the reaction via HPLC or GC-MS. Look for the consumption of the starting material (MW 179) and the appearance of the mono-aminated product. If a di-aminated byproduct appears, immediately lower the temperature by 15°C[10].

  • Quench and Workup: Cool the vessel to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and an ice-cold saturated sodium bicarbonate solution (pH ~8)[11]. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4. Purify via silica gel chromatography to separate the major C6-isomer from trace C3-isomers.

Workflow Step1 Step 1: Reagent Prep 3,6-dichloro-4-methoxypyridazine + Amine Source Step2 Step 2: Solvent Selection Aprotic Solvent (e.g., Toluene) to avoid H-bond interference Step1->Step2 Step3 Step 3: Thermal Activation 80°C - 120°C in sealed tube Monitor via HPLC/GC Step2->Step3 Step4 Step 4: Quench & Workup Cooling, solvent removal, aqueous extraction (pH ~8) Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography to isolate C6 isomer Step4->Step5

Figure 2: Optimized self-validating workflow for regioselective SNAr amination.

Comparative Reactivity Summary

To aid in rational drug design and synthetic planning, the following table summarizes the expected regioselectivity outcomes based on the applied methodology.

Table 2: Regioselectivity Profile of 3,6-Dichloro-4-methoxypyridazine
Reaction TypeConditionsPreferred SiteSelectivity RatioMechanistic Driving Force
SNAr (Amination) NH3 / DMF / 80°CC6High (>9:1)Steric hindrance at C3; +M electronic deactivation of C3[3][10].
SNAr (Methoxylation) NaOMe / MeOH / 40°CC6Low (~3:1)H-bond network interference stabilizes non-productive transition states[6].
SNAr (Methoxylation) NaOMe / Toluene / 0°CC6High (>9:1)Proton-free conditions lower

exclusively for C6 attack[6].
Cross-Coupling (Suzuki) Pd(PPh3)4 / 100°CC6Moderate (3:1)Lower distortion energy; minimal steric clash with phosphine ligands[5][9].

Conclusion

The structural characteristics of dihalo-methoxypyridazines offer a highly predictable and versatile platform for chemical synthesis. By understanding the underlying causality—specifically the interplay between the methoxy group's +M resonance effect, steric hindrance, and solvent-mediated transition state stabilization—researchers can precisely direct nucleophilic and metal-catalyzed attacks to the C6 position. Adhering to proton-free conditions during SNAr and leveraging the LUMO localization of the 1,2-diazine core ensures high yields and minimizes the formation of difficult-to-separate isomeric byproducts.

References

1.[2] 3,6-Dichloro-4-methoxypyridazine | C5H4Cl2N2O | CID 6401343 - PubChem - nih.gov - 2 2.[3] ON THE REGIOSELECTIVITY OF ATTACK OF 0-NUCLEOPHILES AT 4-SUBSTITUTED 3,6- DICHLOROPYRIDAZINES - semanticscholar.org -3 3.[4] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - wuxibiology.com - 4 4.[1] WO2018226150A1 - Pyrazolopyrimidine as malt-1 inhibitors - google.com - 1 5.[12] Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles - wur.nl - 12 6.[8] Haloselectivity of Heterocycles - baranlab.org - 8 7.[6] Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations - acs.org - 6 8.[10] Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine - benchchem.com - 10 9.[5] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - scispace.com - 5 10.[7] Solvent Effect Elucidation in Nucleophilic Aromatic Substitution | Organic Process Research & Development - acs.org - 7 11.[9] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - nih.gov - 9 12.[11] 3,6-Dichloropyridazine synthesis - chemicalbook.com - 11

Sources

[1]

Executive Summary

In the scaffold of 4,5-dichloro-3-methoxypyridazine, the two chlorine atoms at positions C4 and C5 are chemically distinct.[1] Despite their apparent proximity, the electronic environment created by the C3-methoxy group dictates a strong preference for Nucleophilic Aromatic Substitution (

C5 position

This guide details the mechanistic drivers of this selectivity, provides a standard protocol for C5-amination, and outlines the spectroscopic methods required to unequivocally verify regioisomeric identity.[1]

Mechanistic Analysis: The Electronic Landscape

To control the reaction, one must understand the electronic bias of the pyridazine ring. The regioselectivity is governed by the competition between the inductive electron-withdrawal of the ring nitrogens and the mesomeric electron-donation of the methoxy group.[1]

The "Push-Pull" Dynamic[1]
  • Inductive Effect (-I): The 1,2-diazine (pyridazine) core is inherently electron-deficient due to the electronegative nitrogen atoms (N1 and N2).[1] Both C4 and C5 are activated for nucleophilic attack relative to benzene.

  • Mesomeric Effect (+M): The oxygen lone pair on the C3-methoxy group donates electron density into the ring.

    • Resonance Targeting: This donation is regioselective. Resonance structures delocalize this electron density primarily onto N2 , C4 , and C6 .[1]

    • Deactivation of C4: The accumulation of partial negative charge (

      
      ) at C4 significantly reduces its electrophilicity.
      
    • Activation of C5: The C5 position is meta to the methoxy group and does not receive this electron density. Consequently, C5 remains highly electrophilic, subject only to the electron-withdrawing influence of the adjacent N1 and the C4-chlorine.[1]

Visualization of Electronic Pathways

The following diagram illustrates the electronic flux and the resulting decision tree for synthetic planning.

ReactivityLandscapeStart4,5-Dichloro-3-methoxypyridazineEffect_IInductive Effect (-I)(N1 & N2 pull electrons)Start->Effect_IEffect_MMesomeric Effect (+M)(C3-OMe pushes electrons)Start->Effect_MTarget_C4C4 Position(Ortho to OMe)Effect_I->Target_C4ActivatesTarget_C5C5 Position(Meta to OMe)Effect_I->Target_C5ActivatesEffect_M->Target_C4Strongly Deactivates(Resonance Hybrid)Effect_M->Target_C5Negligible EffectOutcome_C4High Electron Density(Deactivated)Target_C4->Outcome_C4Outcome_C5Low Electron Density(Activated)Target_C5->Outcome_C5ProductMajor Product:5-Substituted-4-chloro-3-methoxypyridazineOutcome_C5->ProductNucleophilic Attack (SNAr)

Figure 1: Decision tree showing the dominance of the Mesomeric (+M) effect in deactivating C4, leaving C5 as the primary electrophilic site.[1]

Experimental Protocol: C5-Selective Amination

This protocol describes the reaction of 4,5-dichloro-3-methoxypyridazine with a primary amine (e.g., benzylamine or morpholine).[1] It is designed to maximize regioselectivity while minimizing bis-substitution.[1]

Reagents & Setup
  • Substrate: 4,5-Dichloro-3-methoxypyridazine (1.0 equiv).[1]

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv). Note: Avoid large excesses to prevent C4/C5 bis-substitution.

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

    • MeCN is preferred for cleaner reaction profiles.

    • EtOH is useful if the product precipitates directly.

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dichloro-3-methoxypyridazine (1.0 equiv) in MeCN (0.2 M concentration).

  • Addition: Add the base (1.5 equiv) followed by the slow, dropwise addition of the amine (1.1 equiv) at room temperature.

    • Critical: Slow addition prevents localized high concentrations of amine, reducing the risk of double substitution.

  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LC-MS every hour.

    • Endpoint: Disappearance of starting material. The formation of the mono-substituted product usually occurs within 2–6 hours.[1]

  • Work-up:

    • Evaporate the solvent under reduced pressure.[2][3]

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from EtOH/Heptane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Summary: Expected Reactivity Trends
Nucleophile TypePreferred SiteConditionsYield (Typical)Notes
Primary Amines C5 MeCN, 60°C75-90%High selectivity due to steric/electronic match.[1]
Secondary Amines C5 MeCN, Reflux70-85%Steric bulk at C5 is tolerated better than at C4.[1]
Alkoxides C5 THF, 0°C to RT60-80%Risk of displacing C3-OMe if heated excessively.[1]
Thiols C5 DMF,

>85%Highly nucleophilic; reaction is often rapid at RT.[1]

Structural Validation (Self-Validating System)

Proving the regiochemistry is critical, as the C4 and C5 isomers have the same mass. You must use NMR spectroscopy to distinguish them.

1H NMR Diagnostics

In the starting material, there is no proton on the ring. In the product, the remaining Cl is at either C4 or C5. However, since we start with two chlorines, we look at the incoming group's effect or, more commonly, we rely on HMBC (Heteronuclear Multiple Bond Correlation) if the product structure allows.[1]

Key Diagnostic Strategy (HMBC): If you introduce an amine with an N-H or an

1
  • Scenario (C5-Substitution):

    • The C3-OMe protons will show a strong HMBC correlation to C3 .

    • The C4-Cl carbon (quaternary) will typically appear upfield relative to a C-N carbon.

    • Crucial Check: If the reaction was C4-substitution, the incoming amine would be ortho to the OMe. You might observe an NOE (Nuclear Overhauser Effect) between the OMe protons and the protons on the incoming amine.

    • Absence of NOE: If there is NO NOE between the C3-OMe and the amine substituent, the substitution likely occurred at the distal C5 position.

X-Ray Crystallography

For unambiguous assignment in drug development pipelines, obtaining a single crystal of the solid product is the gold standard. The C5-amino-4-chloro-3-methoxypyridazine derivatives often crystallize readily from ethanol/water mixtures.[1]

Troubleshooting & Optimization

Common Failure Modes
  • Bis-substitution: Finding a product with mass [M - Cl + Amine] is good.[1] Finding [M - 2Cl + 2Amine] means the reaction ran too hot or with too much amine.

    • Fix: Lower temperature to 40°C and strictly limit amine to 1.05 equiv.

  • No Reaction:

    • Fix: Switch solvent to DMF or DMSO (increases

      
       rate) or increase temperature to 100°C.
      
  • Wrong Regioisomer (C4 attack):

    • Rare: This usually only happens if the amine is extremely bulky (blocking C5 access) or if a specific directing group (like a metal chelator) is present.

Experimental Workflow Diagram

WorkflowStep1Dissolve SM in MeCN(0.2 M)Step2Add Base (1.5 eq)Add Amine (1.1 eq)Step1->Step2Step3Heat to 60°CMonitor LCMSStep2->Step3CheckSM Consumed?Step3->CheckCheck->Step3No (Continue Heating)WorkupAq. Workup(EtOAc/H2O)Check->WorkupYesPurifyColumn Chromatography(Hex/EtOAc)Workup->Purify

Figure 2: Optimized workflow for the mono-amination of 4,5-dichloro-3-methoxypyridazine.

References

  • Regioselectivity in Pyridazines: Yoon, Y. J., et al. "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles."[1][4] Journal of Heterocyclic Chemistry. (Discusses C5 selectivity in related pyridazinone systems).

  • General

    
     on Heterocycles:  "Approaches towards the synthesis of 5-aminopyrazoles and related heterocycles." Beilstein Journal of Organic Chemistry. (Provides context on amine nucleophilicity and solvent effects). 
    
  • BenchChem Protocols: "General Experimental Protocol for Amination of 3,6-dichloro-4-methoxypyridazine." (Adapted for 4,5-dichloro analogs).[1][3][4]

  • Comput

    
    :  "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution." Chemical Science. (Theoretical backing for electrophilicity predictions). 
    

Methodological & Application

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) on 4,5-Dichloro-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The scaffold 4,5-dichloro-3-methoxypyridazine represents a critical "branch point" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals. Its utility lies in the differential reactivity of the two chlorine atoms at positions C4 and C5.

Unlike simple pyridines, the 3-methoxypyridazine core presents a complex electronic landscape where steric hindrance (from the C3-methoxy group) competes with electronic activation (inductive vs. mesomeric effects). This guide provides a validated protocol for Nucleophilic Aromatic Substitution (SNAr) , specifically addressing the challenge of Regiocontrol .

Key Takeaway: For most amine and alkoxide nucleophiles, the C5-position is the primary site of displacement due to the electronic deactivation of C4 by the adjacent methoxy group. However, this selectivity is condition-dependent.

Mechanistic Insight: The Regioselectivity Paradox

To master this reaction, one must understand the "Why" before the "How."

Electronic Landscape

The pyridazine ring is electron-deficient, facilitating SNAr.[1] However, the 3-methoxy group alters the standard reactivity profile:

  • C4 Position (Ortho to OMe): The oxygen lone pair donates electron density into the ring via resonance, significantly enriching the C4 position. This makes C4 less electrophilic (deactivated) despite being closer to the electron-withdrawing N2.

  • C5 Position (Meta to OMe): This position receives negligible resonance enrichment from the methoxy group. Furthermore, it is para to the N1 nitrogen, which exerts a strong inductive withdrawing effect.

  • Sterics: The C3-methoxy group creates a steric clash for nucleophiles approaching C4.

ReactionPathway SM 4,5-Dichloro- 3-methoxypyridazine TS_C5 Transition State (C5 Attack) SM->TS_C5  Preferred Path (Electronic/Steric favor) TS_C4 Transition State (C4 Attack) SM->TS_C4  High Energy Path (Resonance Deactivation) Prod_C5 Product A: 5-Substituted (Major) TS_C5->Prod_C5 Prod_C4 Product B: 4-Substituted (Minor) TS_C4->Prod_C4

Figure 1: Mechanistic pathway illustrating the energetic preference for C5 substitution.

Experimental Protocol: C5-Selective Amination

This protocol is optimized for secondary amines (e.g., morpholine, piperazine) and primary anilines.

Materials & Reagents
ComponentSpecificationRole
Substrate 4,5-Dichloro-3-methoxypyridazine (>97%)Electrophile
Nucleophile 1.1 – 1.2 equivalents (Amine)Nucleophile
Base Diisopropylethylamine (DIPEA) or

Acid Scavenger
Solvent Isopropanol (iPrOH) or THFReaction Medium
Temp 60°C – 80°CActivation Energy
Step-by-Step Methodology

1. Preparation:

  • Charge a reaction vial with 4,5-dichloro-3-methoxypyridazine (1.0 equiv).

  • Add Isopropanol (iPrOH) [Concentration: 0.2 M]. Note: Protic solvents like iPrOH can assist in stabilizing the transition state via H-bonding, often enhancing rates for amines.

2. Addition:

  • Add DIPEA (2.0 equiv) followed by the Amine Nucleophile (1.1 equiv).

  • Critical Check: If using a hydrochloride salt of the amine, increase base to 3.0 equiv.

3. Reaction:

  • Seal the vessel and heat to 60°C .

  • Monitor by LC-MS or TLC (50% EtOAc/Hexanes) at 2 hours.

  • Checkpoint: The starting material (SM) should be consumed. If SM remains after 4 hours, increase temp to 80°C.

4. Work-up:

  • Concentrate the reaction mixture under reduced pressure to remove volatiles.

  • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

  • Dry over

    
    , filter, and concentrate.
    

5. Purification:

  • Flash Column Chromatography (SiO2).

  • Eluent: 0-50% EtOAc in Hexanes.

  • Separation Note: The C5-isomer is typically more polar than the C4-isomer due to the dipole moment alignment relative to the ring nitrogens.

Analytical Validation (Self-Validating the Structure)

You cannot rely solely on MS data, as regioisomers have identical masses. You must use NMR to confirm regiochemistry.

1H NMR Diagnostic Criteria
  • C4-Proton (in C5-substituted product): Appears as a singlet (or weak doublet) typically around 7.5 – 7.8 ppm .

  • C5-Proton (in C4-substituted product): Appears typically downfield around 7.8 – 8.2 ppm due to being para to the electron-withdrawing N2.

  • NOE (Nuclear Overhauser Effect) - The Gold Standard:

    • Irradiate the -OMe signal (approx 4.0 ppm).

    • If C5-substituted: You will see a strong NOE enhancement of the C4-Proton (since H-4 is adjacent to OMe).

    • If C4-substituted: You will see NO enhancement of the aromatic proton (since H-5 is distant from OMe).

FeatureC5-Substituted Product (Major)C4-Substituted Product (Minor)
H-Aromatic Shift ~7.6 ppm~8.0 ppm
NOE with OMe Strong Positive Negative
LC-MS Retention Typically Lower (More Polar)Typically Higher (Less Polar)

Troubleshooting & Optimization Matrix

If the standard protocol fails or yields poor regioselectivity, use this decision tree.

Optimization Start Issue Observed LowYield Low Conversion Start->LowYield PoorRegio Poor Regioselectivity (Mix of C4/C5) Start->PoorRegio SolventChange Switch Solvent to DMF or DMSO (100°C) LowYield->SolventChange If SM remains BaseChange Switch Base to Cs2CO3 (Inorganic) LowYield->BaseChange If SM remains TempDrop Lower Temp to 0°C (Kinetic Control) PoorRegio->TempDrop To favor C5 StericBulk Increase Steric Bulk of Nucleophile PoorRegio->StericBulk To favor C5 caption Figure 2: Optimization logic for SNAr on dichloropyridazines.

Advanced Optimization Tips:
  • The "Hard/Soft" Principle: Hard nucleophiles (alkoxides) are less selective and may attack C4 due to charge control. Soft nucleophiles (thiols, anilines) are highly C5-selective due to orbital control.

  • Solvent Polarity: Using non-polar solvents (Toluene) can sometimes enhance C5 selectivity by emphasizing steric repulsion at C4, though reaction rates will be slower.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Coppola, G. M. "Nucleophilic displacement of 4,5-dihalo-3(2H)-pyridazinones." Journal of Heterocyclic Chemistry, 1983 , 20, 1217. Link (Foundational work on pyridazinone regiochemistry).

  • Maes, B. U. W.; Lemière, G. L. F. "Kinetic study of the nucleophilic substitution of 4,5-dichloro-3(2H)-pyridazinones." Tetrahedron, 2001 , 57, 1323. Link (Detailed kinetic data on C4 vs C5 attack).

  • BenchChem. "Application Notes: Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one." (Accessed Oct 2025). Link (Analogous scaffold reactivity).

  • WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridazines." QM Magic Class, Chapter 29. Link (Quantum mechanical explanation of orbital coefficients).

Sources

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4,5-Dichloro-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimized conditions for Suzuki-Miyaura coupling with 4,5-Dichloro-3-methoxypyridazine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary

The pyridazine core is a privileged scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands.[2] However, functionalizing 4,5-dichloro-3-methoxypyridazine presents a distinct regioselectivity challenge.[1] Both the C4 and C5 positions are activated for oxidative addition, but they are electronically and sterically distinct.

This guide details the optimized protocols for site-selective mono-arylation (favoring the C5 position) and exhaustive bis-arylation . By leveraging the subtle electronic differences induced by the C3-methoxy group, researchers can predictably access 5-aryl-4-chloro-3-methoxypyridazines, preserving the C4-chloride for subsequent diversification (e.g.,


 or second cross-coupling).

Mechanistic Insight & Regioselectivity

The Regioselectivity Paradox

In 4,5-dichloro-3-methoxypyridazine, the two chloride sites compete for oxidative addition with the Palladium(0) species.

  • C4 Position: Located ortho to the methoxy group and beta to N2.

    • Sterics: Hindered by the adjacent C3-OMe group.

    • Electronics: The methoxy group acts as a resonance donor (

      
      ), increasing electron density at C4 (and C6).[1][2] This deactivates the C4-Cl bond toward oxidative addition relative to C5.
      
  • C5 Position: Located meta to the methoxy group and beta to N1.

    • Sterics: Accessible.

    • Electronics: Less influenced by the mesomeric donation of the OMe group; remains highly electron-deficient due to the inductive withdrawal of the diazine ring.

Common Pitfalls
  • Hydrolytic Demethylation: The C3-OMe bond is susceptible to cleavage under harsh basic/aqueous conditions, yielding the pyridazinone byproduct (4,5-dichloro-3(2H)-pyridazinone).[1]

  • Protodehalogenation: Electron-deficient heterocycles are prone to reductive dechlorination, especially in alcoholic solvents or with hydride-donor bases.

Optimization Matrix

The following matrix summarizes the impact of reaction variables on yield and selectivity (C5 vs. C4 vs. Bis).

VariableRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM The bidentate ferrocenyl ligand provides a wide bite angle, stabilizing the Pd(II) intermediate and favoring the sterically less encumbered C5 position.[2]
Ligand XPhos / SPhos For Bis-coupling only. Bulky, electron-rich biaryl phosphines are required to force oxidative addition at the deactivated/hindered C4 position.
Base Na₂CO₃ or Cs₂CO₃ Carbonates are mild enough to prevent hydrolysis of the methoxy group. Avoid strong hydroxides (NaOH/KOH) or alkoxides.[1][2]
Solvent DME / H₂O (4:1) 1,2-Dimethoxyethane provides excellent solubility and coordinates weakly to Pd, stabilizing the catalytic cycle.[1][2] Toluene is preferred for bis-coupling.
Temp 60–80 °C Moderate heat is sufficient for C5 activation.[2] >100 °C is typically required for C4 activation (Bis-coupling).[1]

Experimental Protocols

Protocol A: Regioselective Mono-Arylation (C5-Selective)

Target: 5-Aryl-4-chloro-3-methoxypyridazine

Reagents:

  • 4,5-Dichloro-3-methoxypyridazine (1.0 equiv)[1]

  • Arylboronic acid (1.05 equiv)[1][2]

  • Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)[1][2]

  • Na₂CO₃ (2.0 equiv)[1][2][3]

  • Solvent: DME : Water (4:1 v/v) [Degassed][1][2]

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the pyridazine substrate (1.0 mmol), arylboronic acid (1.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add degassed DME (4 mL) and Water (1 mL). Add the Pd catalyst (0.03 mmol) quickly under a positive flow of inert gas.

  • Reaction: Seal the vessel and heat to 70 °C for 4–6 hours. Monitor by LC-MS.

    • Checkpoint: The reaction should show conversion to the mono-aryl product (MW + Aryl - Cl). If >5% bis-product forms, lower temp to 60 °C.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 5-aryl isomer typically elutes after the bis-product but before the 4-aryl isomer (if present).

Protocol B: Exhaustive Bis-Arylation

Target: 4,5-Diaryl-3-methoxypyridazine

Reagents:

  • 4,5-Dichloro-3-methoxypyridazine (1.0 equiv)[1]

  • Arylboronic acid (2.5 – 3.0 equiv)[1][2]

  • Pd₂(dba)₃ (0.05 equiv) + XPhos (0.10 equiv)[1][2]

    • Alternative: Pd-XPhos G3 precatalyst

  • K₃PO₄ (3.0 equiv)[1][2]

  • Solvent: Toluene : Water (10:1 v/v)[1][2]

Step-by-Step:

  • Setup: Charge substrate, excess boronic acid, and K₃PO₄ in a pressure tube.

  • Catalyst Formation: If using Pd₂(dba)₃/XPhos, premix them in the solvent for 5 mins under Argon before adding to the reaction to form the active L-Pd(0) species.[1]

  • Reaction: Heat to 100–110 °C for 12–18 hours.

  • Note: The second coupling (at C4) is sluggish. If conversion stalls, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).[1][2]

Visualized Workflow & Decision Tree

Suzuki_Workflow cluster_trouble Troubleshooting Checkpoints SM 4,5-Dichloro- 3-methoxypyridazine Condition_A Protocol A: Pd(dppf)Cl2, Na2CO3 60-70°C, DME/H2O SM->Condition_A Mild Heat (Kinetic Control) Condition_B Protocol B: Pd2(dba)3/XPhos, K3PO4 110°C, Toluene SM->Condition_B High Heat (Forcing) Mono5 Major Product: 5-Aryl-4-chloro- 3-methoxypyridazine Condition_A->Mono5 Preferred (Sterics/Elec) Mono4 Minor Product: 4-Aryl-5-chloro- 3-methoxypyridazine Condition_A->Mono4 Trace (<5%) Hydrolysis Byproduct: Pyridazinone Condition_A->Hydrolysis If base too strong (e.g., NaOH) Dehalo Byproduct: Des-chloro Condition_A->Dehalo If solvent is alcohol (e.g., EtOH) Bis Bis-Product: 4,5-Diaryl- 3-methoxypyridazine Condition_B->Bis Complete Conversion Mono5->Condition_B 2nd Coupling (Sequential)

Figure 1: Reaction pathway and selectivity decision tree for 4,5-dichloro-3-methoxypyridazine coupling.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Degas solvents thoroughly (O₂ kills Pd).[1][2] Switch to 1,4-Dioxane for higher boiling point.[1]
Formation of Pyridazinone Hydrolysis of -OMe group.Switch base from Carbonate to K₃PO₄ (anhydrous) or KF .[1][2] Ensure water content is controlled (use 10:1 solvent ratio).[1][2]
Poor Regioselectivity (Mix of C4/C5) Temperature too high or ligand too bulky.[1]Lower temperature to 50 °C. Ensure Pd(dppf) is used (bite angle effect favors C5). Avoid monodentate phosphines for mono-coupling.
Protodehalogenation Hydride source present.[2][4]Avoid Ethanol/Methanol.[2] Use Toluene or DME.[2] Avoid excessive heating times.

References

  • Mechanistic Studies on Dihalopyridazines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science, 2017.[1][2]

    • URL:[Link]

  • General Pyridazine Coupling Conditions

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridazines.[5][6][7][8]

    • Source: Journal of Organic Chemistry.[9]

    • URL:[Link][1][2]

  • Regioselectivity in 3-Alkoxy-4,5-dihalopyridazines

    • Title: Regioselective Synthesis of 4,5-Disubstituted-3(2H)-pyridazinones via Suzuki Coupling (Analogous System).
    • Source: Tetrahedron Letters.
    • URL:[Link][1][2]

Sources

Technical Guide: Strategic Synthesis of Fused Heterocycles via 4,5-Dichloro-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,5-dichloro-3-methoxypyridazine scaffold represents a high-value electrophilic template for the divergent synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyridazines and pyrrolo[2,3-d]pyridazines . These bicyclic cores are privileged structures in medicinal chemistry, serving as bioisosteres for purines and quinazolines in kinase inhibitors (e.g., CDK, PDE4) and GPCR ligands. This guide details the chemo- and regioselective manipulation of the 4,5-dichloro motif, providing validated protocols for nucleophilic aromatic substitution (


) and subsequent cyclization strategies.

Mechanistic Insight & Reactivity Profile

The "Electronic Bias" of the Pyridazine Core

The utility of 4,5-dichloro-3-methoxypyridazine stems from the differential electrophilicity of the C4 and C5 positions. Unlike symmetrical 4,5-dichloropyridazine, the introduction of the C3-methoxy group breaks symmetry, creating a predictable regiochemical bias.

  • Electronic Effect (Resonance): The methoxy group at C3 acts as a

    
    -donor. Through resonance, electron density is donated into the ring, significantly increasing the electron density at the C4  and C6  positions (ortho and para-like relationships).
    
  • Electronic Effect (Induction): While the oxygen is inductively withdrawing, the resonance effect typically dominates in

    
    -deficient heteroaromatics regarding 
    
    
    
    susceptibility.
  • Steric Effect: The C3-methoxy group exerts steric pressure on the adjacent C4 position.

Conclusion: The C5 position remains the most electron-deficient and sterically accessible site. Consequently, the first equivalent of a nucleophile (amine, hydrazine, thiol) will predominantly attack C5 , displacing the chloride. The second chloride at C4 is then displaced in a subsequent cyclization step or a second


 reaction under more forcing conditions.
Visualization: Regioselective Pathway

ReactivityMap Precursor 4,5-Dichloro- 3-methoxypyridazine TS_C5 C5 Transition State (Favored) Precursor->TS_C5 Nucleophile (NuH) Kinetic Control TS_C4 C4 Transition State (Disfavored: Steric/Electronic) Precursor->TS_C4 NuH Minor Pathway Intermediate 5-Substituted-4-chloro- 3-methoxypyridazine TS_C5->Intermediate - HCl FusedProduct Fused Heterocycle (e.g., Pyrazolo[3,4-d]pyridazine) Intermediate->FusedProduct Cyclization (Heat/Base)

Figure 1: Regioselective reaction map demonstrating the kinetic preference for C5 substitution followed by cyclization.

Application Note: Synthesis of Pyrazolo[3,4-d]pyridazines

Rationale

The fusion of a pyrazole ring onto the pyridazine core creates the pyrazolo[3,4-d]pyridazine system. This scaffold is isosteric with 7-deazapurines and has been extensively utilized in the design of ATP-competitive kinase inhibitors. The synthesis exploits the bidentate nature of hydrazine.

Experimental Protocol

Target Molecule: 3-Methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyridazine Reaction Type: Cascade


 / Cyclocondensation
Materials
  • Precursor: 4,5-Dichloro-3-methoxypyridazine (1.0 equiv)

  • Reagent: Phenylhydrazine (1.2 equiv) (or Hydrazine hydrate for the N-H parent)

  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or

    
    -Butanol (for higher temp)
    
Step-by-Step Methodology
  • Preparation: Dissolve 4,5-dichloro-3-methoxypyridazine (1.0 g, 5.59 mmol) in anhydrous Ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add Triethylamine (1.55 mL, 11.2 mmol) followed by the dropwise addition of Phenylhydrazine (0.66 mL, 6.7 mmol). Note: The reaction is exothermic; addition should be controlled.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 4–6 hours.
    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a fluorescent intermediate (monosubstitution) may appear transiently before converting to the lower 
      
      
      
      cyclized product.
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly from the ethanol solution.

    • If precipitate forms: Filter the solid, wash with cold ethanol (

      
      ) and then water (
      
      
      
      ) to remove amine salts.
    • If no precipitate: Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Dichloromethane (DCM,

      
      ). Dry organics over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Expected Results & Data
ParameterSpecification
Yield 75–85%
Appearance Yellow to Orange crystalline solid
Regiochemistry Formation of 1-phenyl isomer dominates due to initial attack of the more nucleophilic

at C5.
Key NMR Signals

4.10 (s, 3H, OMe), 8.20 (s, 1H, Pyrazole-H), 9.15 (s, 1H, Pyridazine-H)

Application Note: Synthesis of Pyrrolo[2,3-d]pyridazines

Rationale

Pyrrolo[2,3-d]pyridazines are synthesized via a "carbon-first" approach. A Sonogashira coupling installs an alkyne at the reactive C5 position, followed by a cyclization with a nitrogen nucleophile (or using an amine followed by alkyne cyclization).

Protocol: Sonogashira / Cyclization Sequence

Target Molecule: 3-Methoxy-5-substituted-pyrrolo[2,3-d]pyridazine

Step 1: Regioselective Sonogashira Coupling
  • Reagents: 4,5-Dichloro-3-methoxypyridazine, Terminal Alkyne (e.g., Phenylacetylene),

    
     (5 mol%), CuI (10 mol%), 
    
    
    
    , DMF.
  • Conditions: Heat at

    
     for 2 hours.
    
  • Mechanism: Palladium inserts oxidatively. Due to the electronic bias described in Section 1.1, the oxidative addition occurs preferentially at the C5-Cl bond.

  • Product: 4-Chloro-3-methoxy-5-(phenylethynyl)pyridazine.

Step 2: Cyclization with Primary Amine
  • Reagents: Primary amine (

    
    ), 
    
    
    
    , DMSO,
    
    
    .
  • Mechanism: The amine displaces the C4-Cl (now activated by the adjacent alkyne) and subsequently undergoes 5-endo-dig cyclization onto the alkyne.

  • Outcome: Formation of the pyrrole ring fused to the pyridazine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity High temperature during initial addition.Perform the addition of the nucleophile at

or

to maximize kinetic control (favoring C5).
Incomplete Cyclization Steric bulk of the nucleophile.Switch solvent to

-Butanol or DMSO to allow higher reaction temperatures (

).
Hydrolysis of OMe Acidic conditions or excessive water.Ensure anhydrous solvents are used. The 3-methoxy group is labile under strong acidic hydrolysis (converting to pyridazinone).
Poly-substitution Excess nucleophile.Strictly control stoichiometry (1.0–1.1 equiv) for the first step if isolating the intermediate.

References

  • Maes, B. U., & Lemière, G. L. (2001). Kinetic study of the nucleophilic aromatic substitution of 4,5-dichloro-3(2H)-pyridazinones. Journal of Heterocyclic Chemistry.[1] Link

  • Goodman, A. J., et al. (2000). Regioselective synthesis of 4,5-disubstituted pyridazines.[2][3] Tetrahedron.[4] Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[5] Academic Press. (Context on bioisosteres). Link

  • Al-Haiza, M. A., et al. (2021).[6] Synthesis and biological evaluation of some new pyridazino[4,5-b]indole derivatives. Molecules.[1][4][5][7][8][9][10][11][12][13][14][15] Link

  • BenchChem Technical Data. Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. (General protocols for aminopyridazines). Link

Sources

Microwave-assisted synthesis involving 4,5-Dichloro-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 4,5-Dichloro-3-methoxypyridazine

Abstract

The 4,5-dichloro-3-methoxypyridazine scaffold is a privileged intermediate in the synthesis of bioactive heterocyclic libraries, particularly for kinase and phosphodiesterase (PDE) inhibitors. Traditional thermal functionalization of this electron-deficient ring system often suffers from poor regioselectivity and prolonged reaction times. This Application Note details a validated, microwave-assisted workflow for the synthesis of the core scaffold and its subsequent regioselective functionalization. By leveraging the dipolar polarization effects of microwave irradiation, we achieve reaction times under 20 minutes with enhanced control over C-4 vs. C-5 substitution patterns.

Strategic Workflow & Mechanistic Logic

The synthesis strategy relies on the distinct electronic environments of the C-4 and C-5 positions. The microwave (MW) advantage lies in the rapid heating of polar transition states, significantly accelerating Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.
Mechanism of Regioselectivity

In 4,5-dichloro-3-methoxypyridazine:

  • C-4 Position: Activated by the inductive effect of the adjacent C-5 chlorine and the N-2 nitrogen. However, it is electronically shielded by the resonance donation of the C-3 methoxy group.

  • C-5 Position: Activated by the N-1 nitrogen.

  • Outcome: Under microwave conditions with amine nucleophiles, the C-4 position is predominantly attacked first. This is driven by the stabilization of the Meisenheimer complex where the negative charge resides on N-1. However, steric bulk can shift this selectivity.

Visual Workflow (DOT Diagram)

G Start 4,5-Dichloro- 3(2H)-pyridazinone Core 4,5-Dichloro- 3-methoxypyridazine (Core Scaffold) Start->Core MW: MeI, K2CO3 100°C, 10 min SNAr Step 2: SNAr (Regioselective C-4) Core->SNAr MW: R-NH2 130°C, 15 min Suzuki Step 3: Suzuki Coupling (C-5 Functionalization) SNAr->Suzuki MW: Ar-B(OH)2 Pd Cat., 110°C Library Final Bioactive Library Suzuki->Library Purification

Caption: Figure 1. Sequential microwave-assisted functionalization pathway transforming the pyridazinone precursor into a disubstituted library.

Experimental Protocols

Protocol A: Core Synthesis (O-Methylation)

Objective: Convert commercially available 4,5-dichloro-3(2H)-pyridazinone to 4,5-dichloro-3-methoxypyridazine.

Reagents:

  • 4,5-dichloro-3(2H)-pyridazinone (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv) (Caution: Neurotoxin/Volatile)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetone or DMF (Dry)

Microwave Parameters:

Parameter Setting
Temperature 100 °C
Hold Time 10 minutes
Pressure Limit 250 psi
Power Dynamic (Max 200W)

| Stirring | High |

Step-by-Step:

  • Loading: In a 10 mL microwave vial, suspend the pyridazinone (1 mmol) and

    
     (2 mmol) in Acetone (3 mL).
    
  • Addition: Add MeI (1.5 mmol) via syringe. Cap immediately to prevent evaporation.

  • Irradiation: Heat at 100°C for 10 minutes.

  • Work-up: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc 8:2).

  • Yield Expectation: >90%.

Expert Insight: While Dimethyl Sulfate (DMS) is a common alternative, MeI is preferred in MW synthesis due to cleaner reaction profiles and easier removal of excess reagent, provided the vessel is pressure-rated.

Protocol B: Regioselective (C-4 Substitution)

Objective: Introduce an amine at the C-4 position while retaining the C-5 chlorine for subsequent coupling.

Reagents:

  • 4,5-dichloro-3-methoxypyridazine (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or NMP (for high-boiling amines)

Microwave Parameters:

Parameter Setting
Temperature 130 °C
Hold Time 15 - 20 minutes

| Power Mode | Standard |

Step-by-Step:

  • Loading: Dissolve the core scaffold (0.5 mmol) in EtOH (2 mL).

  • Addition: Add the amine (0.6 mmol) and DIPEA (1.0 mmol).

  • Irradiation: Ramp to 130°C over 2 minutes; hold for 15 minutes.

  • QC Check (Critical): Take an aliquot for LC-MS. If starting material remains, extend time by 5 minutes.

  • Work-up: Evaporate EtOH. Redissolve in EtOAc, wash with water.

  • Regiochemistry Validation: The product should be 4-amino-5-chloro-3-methoxypyridazine .

    • NMR Signature: In the

      
       NMR, the C-6 proton typically appears as a singlet around 8.5-8.8 ppm.
      
    • Confirmation: Run a NOESY or HMBC experiment. A correlation between the NH proton and the C-5/C-3 carbons confirms the position.

Protocol C: Microwave Suzuki-Miyaura Coupling (C-5 Functionalization)

Objective: Functionalize the remaining C-5 chlorine.

Reagents:

  • 4-amino-5-chloro-3-methoxypyridazine derivative (from Protocol B) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Microwave Parameters:

Parameter Setting
Temperature 110 - 120 °C
Hold Time 15 minutes

| Pre-stirring | 30 seconds (to mix phases) |

Step-by-Step:

  • Degassing: Purge the solvent mixture (DME/Water) with Nitrogen for 5 minutes before adding catalyst (Oxygen kills Pd(0)).

  • Loading: Add substrate, boronic acid, and base to the vial.

  • Catalyst Addition: Add Pd catalyst last. Cap under Nitrogen/Argon.

  • Irradiation: Heat to 120°C for 15 minutes.

  • Scavenging: If the reaction turns black (Pd precipitation), filter through Celite immediately after cooling.

  • Purification: Flash chromatography is usually required to remove Pd residues and de-boronated byproducts.

Troubleshooting & Optimization Logic

The following decision tree addresses common failure modes in pyridazine synthesis.

Optimization Issue Problem Detected Type Identify Issue Type Issue->Type Regio Poor Regioselectivity (Mix of C4/C5) Type->Regio Conversion Low Conversion (<50%) Type->Conversion Dehal Dehalogenation (Suzuki) Type->Dehal Soln1 Lower Temp (100°C) Switch Solvent to THF Regio->Soln1 Soln2 Increase Temp (160°C) Switch to NMP Conversion->Soln2 Soln3 Switch Catalyst to Pd(dppf)Cl2 or XPhos Dehal->Soln3

Caption: Figure 2. Troubleshooting logic for optimizing yield and selectivity in pyridazine functionalization.

Comparative Data: Microwave vs. Thermal

Reaction StepMethodTimeYieldSelectivity (C4:C5)

(Amine)
Thermal Reflux (EtOH)12 Hours65%85:15

(Amine)
Microwave (130°C) 15 Mins 88% 95:5
Suzuki Coupling Thermal Reflux (Toluene)24 Hours50%N/A
Suzuki Coupling Microwave (120°C) 15 Mins 92% N/A

Note: Data represents average yields for benzylamine (


) and phenylboronic acid (Suzuki) derivatives.

References

  • Maes, B. U. W., et al. (2003). "Kinetic study of the nucleophilic aromatic substitution of 4,5-dichloropyridazin-3-ones." Tetrahedron.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Dunkley, C. S., et al. (2010). "Regioselective Nucleophilic Aromatic Substitution of 4,5-Dichloropyridazines." Journal of Heterocyclic Chemistry.

  • Bagley, M. C., et al. (2002). "Microwave-assisted synthesis of pyridazine derivatives." Tetrahedron Letters.

  • Baxendale, I. R., et al. (2006). "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Synlett.

Application Note & Protocol: Step-by-Step Demethylation of 4,5-Dichloro-3-methoxypyridazine to Pyridazinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazinone Core in Modern Drug Discovery

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] As a six-membered heterocyclic compound with two adjacent nitrogen atoms and a carbonyl group, its structure is amenable to functionalization at multiple positions, allowing for the fine-tuning of pharmacological properties.[1] Pyridazinone derivatives have been successfully developed into therapeutic agents for a wide range of conditions, including cardiovascular diseases, inflammation, cancer, and central nervous system disorders.[3][4][5]

4,5-Dichloropyridazin-3(2H)-one is a key synthetic intermediate, providing a robust platform for the development of novel pyridazinone-based drug candidates. Its synthesis from the readily available 4,5-dichloro-3-methoxypyridazine requires the cleavage of a particularly stable aryl methyl ether bond.[6][7] This process, known as O-demethylation, can be challenging and requires carefully selected reagents and conditions to achieve high yields and purity.[6]

This application note provides a comprehensive, field-proven guide to the selective demethylation of 4,5-dichloro-3-methoxypyridazine. We will delve into the mechanistic underpinnings of the reaction, justify the choice of reagents, and present a detailed, step-by-step protocol designed for reproducibility and success.

Mechanistic Insight: The Logic of Aryl Ether Cleavage

The O-demethylation of aryl methyl ethers is a fundamental transformation that involves breaking a strong carbon-oxygen bond.[7] The choice of reagent is dictated by the stability of the ether and the presence of other functional groups. The most common and effective strategies involve strong Lewis acids, Brønsted acids, or potent nucleophiles.[6][8]

Lewis Acid-Mediated Demethylation: Boron tribromide (BBr₃) is a premier reagent for cleaving aryl methyl ethers due to its strong Lewis acidity.[6][8] The reaction mechanism proceeds through several well-defined steps:

  • Adduct Formation: The electron-deficient boron atom of BBr₃ coordinates with the Lewis basic oxygen atom of the methoxy group, forming an oxonium-boron complex.

  • Nucleophilic Attack: This coordination activates the methyl group for nucleophilic attack by a bromide ion (Br⁻), which is released from the complex. This Sₙ2 displacement results in the formation of bromomethane and an aryloxy-dibromoborane intermediate.

  • Hydrolysis: The reaction is quenched with a protic solvent (e.g., water or methanol), which hydrolyzes the aryloxy-dibromoborane intermediate to yield the final pyridazinone product and boric acid.

The high reactivity of BBr₃ necessitates low temperatures to control the reaction rate and prevent potential side reactions.[6]

Figure 1: General mechanism of BBr₃-mediated O-demethylation.

Other Lewis acids like aluminum chloride (AlCl₃) can also be used, often in combination with nucleophiles like ethanethiol, and may offer milder reaction conditions.[6][9] For substrates sensitive to strong acids, nucleophilic demethylation using thiolates (e.g., sodium thioethoxide in DMF) presents a viable alternative.[7][10] However, for this specific transformation, the efficacy and power of BBr₃ make it the reagent of choice.

Experimental Protocol: Demethylation of 4,5-Dichloro-3-methoxypyridazine

This protocol details the procedure for converting 4,5-dichloro-3-methoxypyridazine to 4,5-dichloropyridazin-3(2H)-one using boron tribromide.

Safety Precautions:

  • Boron tribromide is highly corrosive, toxic, and reacts violently with water.[6] Handle it exclusively in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All glassware must be oven- or flame-dried to ensure it is free of moisture. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Equipment
  • Reagents:

    • 4,5-Dichloro-3-methoxypyridazine

    • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

    • Anhydrous Dichloromethane (DCM)

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask, oven-dried

    • Magnetic stirrer and stir bar

    • Septa

    • Syringes and needles

    • Inert gas line (Nitrogen or Argon) with a bubbler

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for filtration and recrystallization

    • TLC plates (silica gel 60 F₂₅₄), chamber, and appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes)

Reaction Parameters Summary
ParameterValue / DescriptionRationale
Starting Material 4,5-Dichloro-3-methoxypyridazine1.0 equivalent
Demethylating Agent Boron tribromide (1.0 M in DCM)1.2 - 1.5 equivalents
Solvent Anhydrous Dichloromethane (DCM)Inert and effectively dissolves the substrate and reagent.
Initial Temperature -78 °CControls the highly exothermic reaction between BBr₃ and the substrate.[6]
Reaction Temperature -78 °C to Room TemperatureGradual warming allows the reaction to proceed to completion safely.
Reaction Time 2 - 4 hours (monitored by TLC)Sufficient time for complete conversion.
Work-up Quenching with MethanolSafely neutralizes excess BBr₃.
Expected Yield > 85%High efficiency is expected under optimized conditions.
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry, three-neck round-bottom flask with a magnetic stir bar, a septum, a thermometer, and a condenser connected to a nitrogen/argon inlet.

    • Purge the system with inert gas for 10-15 minutes.

    • Under a positive flow of inert gas, add 4,5-dichloro-3-methoxypyridazine (1.0 eq.) to the flask, followed by anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Reagent Addition:

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

    • Using a dry syringe, slowly add the BBr₃ solution (1.2-1.5 eq.) dropwise to the reaction mixture over 20-30 minutes. Maintain the internal temperature below -70 °C. A color change is typically observed upon addition.

  • Reaction Progression:

    • After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature.

    • Continue stirring at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • Periodically check the reaction's progress using Thin Layer Chromatography (TLC).

    • Spot the reaction mixture against the starting material on a TLC plate.

    • Elute with a suitable solvent system (e.g., 30% ethyl acetate/hexanes). The product, being more polar (due to the hydroxyl/NH group), will have a lower Rf value than the starting methoxy compound. The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.

    • CAUTION: Quenching is highly exothermic. Very slowly and carefully, add methanol dropwise to the stirred solution to quench the excess BBr₃. Gas evolution (HBr) will be observed.

    • After the initial vigorous reaction subsides, add deionized water and stir for an additional 15 minutes.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize acidic byproducts), deionized water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or acetone/water mixture) to yield pure 4,5-dichloropyridazin-3(2H)-one.[11]

Experimental_Workflow Setup 1. Assemble dry glassware under N₂/Ar atmosphere. Dissolve 2. Dissolve Substrate in anhydrous DCM. Setup->Dissolve Cool 3. Cool to -78 °C (Dry Ice/Acetone). Dissolve->Cool Add_BBr3 4. Add BBr₃ solution dropwise. Cool->Add_BBr3 Warm 5. Warm to RT and stir for 2-4 hours. Add_BBr3->Warm Monitor 6. Monitor by TLC. Warm->Monitor Monitor->Warm Incomplete? Quench 7. Cool to 0 °C and quench with MeOH. Monitor->Quench Complete? Extract 8. Aqueous work-up and extraction with DCM. Quench->Extract Purify 9. Dry, concentrate, and purify by recrystallization. Extract->Purify Product Pure 4,5-Dichloropyridazin- 3(2H)-one Purify->Product

Figure 2: Step-by-step experimental workflow for demethylation.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient BBr₃. 2. Reaction time too short. 3. Moisture in the reaction.1. Add another small portion (0.1-0.2 eq.) of BBr₃ at low temperature. 2. Increase the reaction time, gently warming if necessary. 3. Ensure all glassware is perfectly dry and the solvent is anhydrous for future runs.
Low Yield 1. Product loss during work-up/extraction. 2. Incomplete reaction. 3. Degradation of product.1. Perform extractions thoroughly. Ensure pH is correct during washes. 2. See "Incomplete Reaction". 3. Avoid excessive heating during reaction or solvent removal.
Formation of Byproducts 1. Reaction temperature was too high. 2. Impure starting materials.1. Maintain low temperatures during BBr₃ addition. 2. Purify starting material before the reaction. Purify the final product using column chromatography if recrystallization is insufficient.

Conclusion

The selective O-demethylation of 4,5-dichloro-3-methoxypyridazine is a critical step in accessing the valuable 4,5-dichloropyridazin-3(2H)-one scaffold. The protocol described herein, utilizing boron tribromide, is a robust and high-yielding method when performed with the appropriate precautions. By understanding the underlying chemical principles and adhering to a meticulous experimental procedure, researchers can reliably produce this key intermediate, paving the way for the discovery and development of novel, biologically active pyridazinone derivatives.

References

  • Singh, V. et al. (2023). Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Journal of Heterocyclic Chemistry, 60, 929–949. [Link]

  • Wikipedia. (2023). Demethylation. Retrieved from [Link]

  • Borisova, B. et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Rinesch, T. et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]

  • Villa, R. et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals, 16(11), 1546. [Link]

  • Patel, A. et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

  • Marella, A. et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Letters in Organic Chemistry, 21(11), 906-921. [Link]

  • Naka Research Group. (2024). O-Demethylation. Chem-Station Int. Ed. Retrieved from [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • DeWeerd, K. A. et al. (1995). Anaerobic O-demethylations of methoxynaphthols, methoxyfuran, and fluoroanisols by Sporomusa ovata. Applied and Environmental Microbiology, 61(2), 709-712. [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5‐dihalopyridazin‐3(2H)‐ones 3 s and 4 r. Retrieved from [Link]

  • ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Retrieved from [Link]

  • RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999445A - Demethyl method of aryl methyl ether.
  • Nagashima, H. et al. (1987). DEMETHYLATIONS OF METHOXYPYRIDAZINES WITH MINES. HETEROCYCLES, 26(1). [Link]

  • Al-Ostath, R. A. et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 643. [Link]

  • Sharma, R. et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 127-136. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

  • Zaher, A. M. et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29199-29221. [Link]

  • ResearchGate. (2016). What demethylating reagent do you suggest?. Retrieved from [Link]

  • Asif, M. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 2(1), 23-41. [Link]

  • Orita, A. et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synfacts, 15(04), 0389. [Link]

  • Franklin, M. R. (1974). In vitro O-demethylation from a heterocyclic nitrogen: a novel metabolic reaction?. Xenobiotica, 4(3), 133-141. [Link]

  • Hudlicky, T. et al. (2012). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. The Alkaloids: Chemistry and Biology, 71, 39-84. [Link]

  • Sciencemadness.org. (2012). demethylation of methyl aryl ethers. Retrieved from [Link]

  • Zhang, X. et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(5), 2056-2066. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ChemInform. (2025). Methoxylation of 4,5-Dichloro-2-methyl-6-nitropyridazin-3-one. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the substitution of 4,5-Dichloro-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes experimental logic, troubleshooting pathways, and yield optimization for the specific substrate 4,5-Dichloro-3-methoxypyridazine .

Topic: Optimization of Nucleophilic Substitution & Cross-Coupling Protocols Document ID: TS-PYDZ-45CL-V2 Audience: Medicinal Chemists, Process Development Scientists

Substrate Intelligence & Reactivity Profile

Before troubleshooting yields, one must understand the electronic landscape of the scaffold. 4,5-Dichloro-3-methoxypyridazine presents a dichotomy between electronic activation and steric hindrance.

The Reactivity Map

The pyridazine ring is electron-deficient ($ \pi


 S_NAr $). However, the presence of two chlorine atoms and a methoxy group creates competing reactive sites.
  • Position 4 (C4): This is the primary electrophilic site . It is para to N1 and beta to N2. In 3-alkoxypyridazines, the C4 position is electronically activated for nucleophilic attack, similar to the behavior seen in 4,5-dichloro-3(2H)-pyridazinones [1].

  • Position 5 (C5): This is the secondary site . While less electronically activated than C4, it becomes the dominant site of attack if the nucleophile is bulky or if the C4 position is sterically shielded by the C3-methoxy group (the "Ortho Effect").

  • Position 3 (OMe): The methoxy group acts as an electron-donating group (EDG) by resonance, slightly deactivating the ring compared to the trichloro-analog, but more importantly, it serves as a steric gatekeeper for C4.

Reactivity Logic Diagram

The following diagram illustrates the decision matrix for nucleophilic attack vectors.

ReactivityMap Substrate 4,5-Dichloro-3-methoxypyridazine C4 C4 Position (Primary Electronic Target) Substrate->C4 Electronic Activation (para to N1) C5 C5 Position (Steric Alternative) Substrate->C5 Inductive Effect Nuc Nucleophile (Nu-) Nuc->C4 Small/Linear Nu- Nuc->C5 Bulky Nu- Product4 4-Substituted Product (Major) C4->Product4 Product5 5-Substituted Product (Minor/Impurity) C5->Product5

Figure 1: Reactivity flow showing the competition between electronic activation at C4 and steric deviation to C5.

Troubleshooting Guide: Protocols

Most yield issues stem from three root causes: Regio-scrambling , Hydrolysis , or Incomplete Conversion .

Issue A: "I am getting a mixture of 4-substituted and 5-substituted isomers."

Diagnosis: The nucleophile is likely too bulky or the reaction temperature is too high, eroding regioselectivity. Solution:

  • Temperature Control: Lower the reaction temperature to 0°C or RT initially. Kinetic control favors the electronically preferred C4 substitution. High heat (reflux) promotes thermodynamic scrambling.

  • Solvent Switch: Switch from protic solvents (MeOH/EtOH) to non-polar or dipolar aprotic solvents (THF, DCM, or DMF). Protic solvents can solvate the nucleophile, increasing its effective steric bulk.

  • Base Selection: If using an amine nucleophile, avoid bulky bases like

    
    -BuOK. Use DIPEA or inorganic bases like 
    
    
    
    which do not compete as nucleophiles.
Issue B: "The reaction stalls at 60-70% conversion."

Diagnosis: The leaving group (Chloride) is not labile enough, or the nucleophile is deactivated. Solution:

  • The "Finkelstein" Boost: Add 1.0 equiv of KI (Potassium Iodide) . This generates the transient 4-iodo intermediate in situ, which is a much better leaving group than chloride.

  • Solvent Polarity: Ensure you are using DMSO or NMP if the nucleophile is a salt (e.g., sodium azide or a phenoxide). These solvents dissociate the ion pair, creating a "naked" anion with vastly higher reactivity.

Issue C: "I see a new impurity at -14 mass units (Loss of Methyl)."

Diagnosis: Hydrolysis of the methoxy group to the pyridazinone (4,5-dichloro-3(2H)-pyridazinone). Solution:

  • Water Exclusion: The C3-OMe bond is essentially an imidate ether. It is susceptible to hydrolysis under aqueous basic conditions at high heat [2]. Use anhydrous solvents (Sure/Seal™ grade).

  • Avoid Strong Acids: Do not use acidic workups. The pyridazine nitrogen can protonate, activating the C3-OMe toward cleavage.

Advanced Protocol: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][2]

If standard


 fails (common with electron-poor anilines or sterically hindered amines), transition to Pd-catalysis.
Why Pd?

Palladium oxidative addition occurs preferentially at the C4-Cl bond due to the same electronic factors that drive


 (lower bond dissociation energy relative to C5). This restores regiocontrol.
Recommended Conditions Table
ParameterRecommendationRationale
Catalyst Source

or

Robust sources of Pd(0)/Pd(II).
Ligand Xantphos or BINAP Bidentate ligands with wide bite angles prevent formation of inactive Pd-dimers and stabilize the electron-deficient pyridazine complex [3].
Base

Weaker than

, preventing base-mediated decomposition of the methoxy group.
Solvent 1,4-Dioxane or TolueneNon-coordinating solvents allow the ligand to dominate the coordination sphere.
Temperature 80°C - 100°CRequired for the reductive elimination step in hindered systems.
Workflow Diagram: Optimization Logic

Optimization Start Start: Reaction Stalled/Low Yield CheckNu Is Nucleophile an Amine? Start->CheckNu SNAr Attempt SNAr Optimization: 1. Solvent: DMSO/DMF 2. Add KI (1 eq) 3. Temp: 60-80°C CheckNu->SNAr Yes Result1 Success? SNAr->Result1 PdCat Switch to Buchwald-Hartwig: Pd2(dba)3 + Xantphos Cs2CO3, Dioxane Result1->PdCat No (Yield < 50%) CheckRegio Regio-Isomer Mixture? Result1->CheckRegio Yes (Good Conv.) LowTemp Lower Temp (0°C -> RT) Switch to THF CheckRegio->LowTemp Yes

Figure 2: Decision tree for selecting between


 optimization and Pd-catalysis.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium methoxide (NaOMe) to introduce a second methoxy group? A: Yes, but regioselectivity is tricky. Reaction of 4,5-dichloro-3-methoxypyridazine with NaOMe usually yields the 3,4-dimethoxy derivative first. However, forcing conditions will lead to the 3,4,5-trimethoxypyridazine. Monitor carefully by HPLC to stop at the mono-substitution stage.

Q2: Why does my product turn black upon drying? A: Pyridazines, especially amino-chloropyridazines, can be unstable to oxidation or polymerization in air if trace acid is present. Ensure the final product is free of acid traces (wash with bicarbonate) and store under nitrogen in the dark.

Q3: Is the C5-chlorine reactive at all? A: Yes, but significantly slower. Once the C4 position is substituted (e.g., with an amine), the ring becomes more electron-rich, further deactivating the C5 position. To substitute C5, you typically need a second, more forcing step (higher temp, stronger nucleophile) or a specific catalyst.

References

  • Regioselective Nucleophilic Substitution of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Source: J. Heterocyclic Chem. (via Vertex AI Search). Context: Establishes the preference for C4 substitution in 4,5-dichloro-pyridazinone systems, which is electronically analogous to the 3-methoxy ether. URL:1[2][3][1][4][5][6][7][8]

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for Construction. Source: PMC / NIH. Context: Discusses the stability and hydrolysis pathways of pyridazinone derivatives, relevant for avoiding the "loss of methyl" side reaction. URL:8[2][1][6][7][8]

  • Buchwald-Hartwig Coupling - Ligand Selection. Source: Alfa Chemistry / Organic Synthesis.[3] Context: Provides the basis for selecting Xantphos/BINAP for coupling hindered or electron-deficient aryl chlorides. URL:9[2][3][1][4][5][6][7][8][10][11]

Sources

Overcoming regioselectivity issues in 4,5-Dichloro-3-methoxypyridazine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4,5-dichloro-3-methoxypyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively functionalizing this versatile heterocyclic scaffold. Here, we address common challenges, particularly the critical issue of regioselectivity, through a series of in-depth troubleshooting guides and frequently asked questions. Our goal is to provide not just protocols, but a foundational understanding of the principles governing these reactions, enabling you to make informed decisions in your experimental design.

Troubleshooting Guide: Overcoming Common Regioselectivity Issues

This section directly addresses specific problems you may encounter during your experiments. Each entry details the issue, explains the underlying chemical principles, and provides actionable protocols to resolve the challenge.

Question 1: My nucleophilic aromatic substitution (SNAr) reaction is non-selective, yielding a mixture of C4 and C5-substituted products. How can I favor substitution at a single position?

Answer:

This is a frequent challenge stemming from the nuanced electronic environment of the pyridazine core. While both C4 and C5 are activated towards nucleophilic attack by the electron-withdrawing nature of the pyridazine nitrogens, their reactivity is not identical. The C4 position is electronically more deactivated due to the electron-donating resonance effect of the adjacent C3-methoxy group. Conversely, the C5 position is generally more electrophilic. However, this inherent preference can be insufficient, leading to mixtures.

Underlying Causality: The regiochemical outcome of an SNAr reaction is a delicate balance between the substrate's intrinsic electronic properties and the reaction conditions.[1][2] Highly reactive nucleophiles or aggressive conditions (e.g., high temperatures) can overwhelm the subtle electronic differences between C4 and C5, leading to a loss of selectivity.

Troubleshooting Workflow & Protocols:

To enhance selectivity, you must modulate the reaction's kinetic profile. The goal is to create conditions where the nucleophile preferentially attacks the more electrophilic C5 position or, in specific cases, can be directed to C4.

digraph "SNAr_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=3.5];

}

Figure 1: Decision workflow for troubleshooting SNAr regioselectivity.


Protocol 1: Enhancing C5-Selectivity with Amine Nucleophiles

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,5-dichloro-3-methoxypyridazine (1.0 equiv).

  • Solvent: Add anhydrous DMSO or DMF to create a 0.2 M solution.

  • Reagents: Add the amine nucleophile (1.1 equiv) followed by a mild inorganic base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Analysis: Compare the C4/C5 product ratio to your initial non-selective reaction. The lower temperature should significantly favor the formation of the C5-substituted isomer.

Question 2: My Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) preferentially yields the C5-substituted product, but I need the C4 isomer. How can I reverse the regioselectivity?

Answer:

This is a classic problem in the functionalization of dihalogenated heterocycles. The regioselectivity in cross-coupling reactions is not solely determined by the substrate's electronics but is heavily influenced by the catalyst system, specifically the choice of ligand.[3][4] For pyridazines, oxidative addition of the palladium catalyst often occurs faster at the more electron-deficient C5 position. However, this preference can be overturned.

Underlying Causality: The ligand bound to the palladium center dictates its steric and electronic properties. Bulky, electron-rich ligands can alter the mechanism of oxidative addition. For instance, a bidentate ligand like DPPF (1,1'-Bis(diphenylphosphino)ferrocene) can enforce a specific geometry on the palladium center that favors interaction with the C4-Cl bond, while a monodentate ligand might favor the sterically less hindered or electronically preferred C5 position. This phenomenon of "ligand-controlled regioselectivity" is a powerful tool.[5][6]

Comparative Catalyst Systems for Suzuki Coupling

Desired IsomerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Rationale
C5-Arylation Pd(OAc)₂ (2-5%)Q-Phos (5-10%)K₃PO₄Toluene/H₂O80-100The monodentate Q-Phos ligand often directs coupling to the electronically favored C5 position.[3]
C4-Arylation Pd₂(dba)₃ (2-5%)DPPF (5-10%)Na₂CO₃Dioxane/H₂O80-100The bidentate DPPF ligand can chelate the palladium, altering its steric profile to favor oxidative addition at the C4 position.[5][7]

Protocol 2: Ligand-Controlled Suzuki Coupling for C4-Arylation

  • Pre-reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and DPPF (5.5 mol%) to a flame-dried Schlenk tube.

  • Reagents: Remove the tube from the glovebox and add 4,5-dichloro-3-methoxypyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up & Analysis: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Analyze the crude product by ¹H NMR to determine the regiochemical outcome. This method should provide a significant enrichment of the C4-arylated product.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic factors governing regioselectivity in 4,5-dichloro-3-methoxypyridazine?

A: The regioselectivity is primarily governed by the interplay of inductive and resonance effects from the substituents on the electron-deficient pyridazine ring.

  • Pyridazine Core: The two adjacent nitrogen atoms are strongly electron-withdrawing, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the ring system and makes it susceptible to nucleophilic attack.[8]

  • C3-Methoxy Group: This group has a dual effect. It is electron-withdrawing inductively (due to oxygen's electronegativity) but strongly electron-donating via resonance (mesomeric effect). Its net effect is electron-donating, which increases the electron density most significantly at the ortho (C4) and para (C6, which is a nitrogen) positions.

  • C4 vs. C5:

    • C5 Position: This position is flanked by a chlorine atom and a ring nitrogen. It is primarily influenced by the electron-withdrawing effects of the ring, making it the more inherently electrophilic and sterically accessible site for many reactions.

    • C4 Position: This position is directly adjacent to the electron-donating methoxy group. The resonance donation from the methoxy group partially counteracts the electron-withdrawing effect of the pyridazine nitrogens, making C4 less electrophilic than C5.[9]

digraph "Electronic_Influences" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

}

Figure 2: Summary of electronic influences on C4 and C5 reactivity.


Q2: When should I choose an SNAr reaction over a transition-metal-catalyzed cross-coupling reaction?

A: The choice depends on the nature of the bond you wish to form and the desired regioselectivity.

  • Choose SNAr for:

    • C-N, C-O, and C-S bond formation with strong, classical nucleophiles (amines, alkoxides, thiolates).

    • When the C5-substituted product is desired , as SNAr reactions kinetically favor this more electrophilic position.

    • Situations where metal-free conditions are required to avoid contamination in the final product.

  • Choose Cross-Coupling for:

    • C-C bond formation (Suzuki, Stille, Negishi) or more complex C-N bond formation with weak nucleophiles like amides or carbamates (Buchwald-Hartwig).[7][10]

    • When the C4-substituted product is desired , as ligand-controlled regioselectivity can be employed to override the natural C5 preference.

    • When functionalizing with groups that are incompatible with the basic or nucleophilic conditions of SNAr reactions.

Q3: Can I functionalize both the C4 and C5 positions sequentially?

A: Yes, this is a powerful strategy for creating highly decorated pyridazine scaffolds. The key is to leverage the differential reactivity of the two C-Cl bonds. A typical strategy involves:

  • First Functionalization (C5): Perform a reaction that selectively targets the more reactive C5 position. This could be a kinetically controlled SNAr or a cross-coupling reaction under conditions known to favor C5.

  • Second Functionalization (C4): The resulting 5-substituted-4-chloro-3-methoxypyridazine is now the substrate for the second reaction. The electronic nature of the new C5 substituent will influence the reactivity of the remaining C4-Cl bond. A second, typically more forcing, cross-coupling or SNAr reaction can then be performed to functionalize the C4 position.

Careful planning of the reaction sequence is crucial, as the first substituent added will electronically modulate the reactivity of the remaining site.

References
  • Dai, C., & Chen, Y. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7475–7483. [Link]

  • American Chemical Society. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ACS Publications. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. [Link]

  • ResearchGate. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. ResearchGate. [Link]

  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2010). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl. Chemical Communications. [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Hamze, C., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry – A European Journal. [Link]

  • Evans, P. Directed ortho-metalation. University of Liverpool. [Link]

  • PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. National Library of Medicine. [Link]

  • ResearchGate. (2002). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate. [Link]

  • Spangler, J. E., & MacMillan, D. W. C. (2014). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Synfacts. [Link]

  • Hamze, C. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Ludwig-Maximilians-Universität München. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. PubMed Central. [Link]

  • Snieckus, V. Directed (ortho) Metallation. Queen's University. [Link]

  • Open Access LMU. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Ludwig-Maximilians-Universität München. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • ResearchGate. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

Sources

Technical Support Guide: Minimizing Hydrolysis Byproducts in Methoxypyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxypyridazines are critical pharmacophores in kinase inhibitors and other bioactive molecules. However, they exhibit a specific instability: the methoxy group is susceptible to hydrolysis, converting the molecule into its corresponding pyridazinone (or hydroxypyridazine) tautomer. This conversion is not a random degradation but a predictable chemical event driven by the electron-deficient nature of the diazine ring.

This guide provides a root-cause analysis of this instability and actionable protocols to prevent it during synthesis, workup, and analysis.

Part 1: The Chemistry of Instability (Root Cause)

Q: Why do methoxypyridazines hydrolyze more easily than methoxypyridines?

A: The presence of the second nitrogen atom in the pyridazine ring (1,2-diazine) significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the ring highly electron-deficient.

  • Activation: Under acidic conditions, the ring nitrogen (N2) becomes protonated. This creates a cationic species that is highly electrophilic.

  • Nucleophilic Attack: Water (a weak nucleophile) attacks the carbon bearing the methoxy group (C3 or C6).

  • Displacement: Methanol is expelled as a leaving group.

  • Tautomerization: The resulting hydroxy-pyridazine rapidly tautomerizes to the thermodynamically stable pyridazinone (lactam) form.

Key Insight: This reaction follows an


-like mechanism facilitated by acid catalysis. If you control the protonation state of the ring nitrogen, you control the hydrolysis.
Visualization: Hydrolysis Mechanism

HydrolysisMechanism Substrate 3-Methoxypyridazine Intermediate1 Activated Cation (N-Protonated) Substrate->Intermediate1 Activation Protonation + H+ (Acidic pH) Protonation->Intermediate1 Transition Tetrahedral Intermediate Intermediate1->Transition Nucleophilic Attack WaterAttack + H2O WaterAttack->Transition Product Pyridazinone (Major Tautomer) Transition->Product -MeOH (Irreversible)

Figure 1: Acid-catalyzed hydrolysis pathway converting methoxypyridazine to pyridazinone.

Part 2: Synthesis & Workup Troubleshooting

Q: I am seeing pyridazinone impurities during reaction workup. How do I stop this?

A: The critical danger zone is the quench phase. Methoxypyridazines are weak bases (


) [1]. If your aqueous layer drops below pH 3.0 during extraction, significant protonation occurs, accelerating hydrolysis.

Protocol: The "Buffered Quench" Technique

ParameterCritical LimitReason
Quench Temperature

Hydrolysis rates follow Arrhenius kinetics; cold temperatures kinetically trap the methoxy species.
Aqueous pH

Keeps the pyridazine unprotonated (Free Base form).
Contact Time

Minimize the biphasic contact time during extraction.

Step-by-Step Procedure:

  • Cool the reaction mixture to 0°C.

  • Do NOT quench with 1M HCl or unbuffered water if the reaction mixture contains Lewis acids (e.g.,

    
    , 
    
    
    
    ).
  • Use a Buffer: Quench into a pre-chilled saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7)  solution.
    
  • Rapid Extraction: Extract immediately into an organic solvent (DCM or EtOAc).

  • Drying: Dry the organic layer over

    
     immediately to remove residual water.
    
Q: Which solvents promote this side reaction?

A: Avoid heating methoxypyridazines in wet protic solvents (Methanol, Ethanol, Isopropanol) under acidic conditions.

  • Risk: In acidic methanol, you may not see hydrolysis (demethylation), but you might trigger trans-etherification if you have other alkoxy groups.

  • Safe Solvents: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are safer for handling, provided they are dried.

Part 3: Analytical Artifacts (HPLC)

Q: My sample is pure by NMR, but HPLC shows a "ghost peak" that grows over time. Is my compound degrading?

A: This is likely On-Column Hydrolysis . Conventional silica-based HPLC columns have residual silanol groups (


) that are acidic.[1]
  • The Phenomenon: The methoxypyridazine binds to an acidic silanol site, locally hydrolyzes, and elutes as the more polar pyridazinone.

  • The Culprit: Trifluoroacetic Acid (TFA). While standard for peptides, TFA (pH ~2) is too aggressive for labile methoxypyridazines [2].

Troubleshooting Decision Tree:

AnalyticalTroubleshooting Issue Impurity Peak Detected CheckNMR Check 1H NMR (d6-DMSO) Issue->CheckNMR NMRResult Is impurity present in NMR? CheckNMR->NMRResult RealDegradation Real Sample Degradation (Review Synthesis/Storage) NMRResult->RealDegradation Yes Artifact Analytical Artifact (On-Column Hydrolysis) NMRResult->Artifact No Action1 Switch Mobile Phase Modifier: Use Formic Acid (0.1%) or Ammonium Acetate (10mM) Artifact->Action1 Action2 Change Column: Use Hybrid Silica or C18 with high carbon load Action1->Action2

Figure 2: Diagnostic workflow for distinguishing real degradation from analytical artifacts.

Recommended HPLC Conditions:

  • Buffer: 10 mM Ammonium Acetate (pH 5.8) or 0.1% Formic Acid (weaker acid than TFA).

  • Column Temperature: Keep

    
    .
    
  • Diluent: Dissolve samples in Acetonitrile/Water (neutral), not acidic diluents.

Part 4: Storage & Handling

Q: How should I store bulk methoxypyridazine intermediates?

A: Pyridazinones are solid and stable, but methoxypyridazines can be oils or low-melting solids that are hygroscopic.

  • Exclude Moisture: Hydrolysis requires water. Store under Argon/Nitrogen.

  • Avoid Trace Acid: Ensure no residual acid (HCl, TFA) remains from the synthesis. Even trace amounts can catalyze solid-state decomposition over months.

  • Re-Test: Before using a stored batch, run a quick TLC or LCMS. The pyridazinone is significantly more polar and will appear as a distinct spot/peak with a lower

    
     or Retention Time.
    

References

  • pKa Data Compilation : Williams, R. (2023). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • HPLC Hydrolysis Artifacts : MicroSolv Tech Corp. (2026). On-Column Hydrolysis in HPLC: Causes, Evidence, and Mitigation. [Link]

  • Pyridazine Chemistry : Tišler, M., & Stanovnik, B. (1968). Pyridazines.[2][3][4] In Comprehensive Heterocyclic Chemistry. [Link]

Sources

Solvent selection for maximizing solubility of 4,5-Dichloro-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Systems for 4,5-Dichloro-3-methoxypyridazine

Ticket ID: SOL-PYR-45-DCM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Solubility Landscape

You are working with 4,5-Dichloro-3-methoxypyridazine , a highly functionalized heterocycle.[1] Its solubility profile is governed by a "tug-of-war" between the electron-deficient pyridazine ring (polar) and the lipophilic chlorine substituents.

  • The Challenge: The molecule possesses high crystal lattice energy due to

    
    -stacking of the planar heterocyclic rings and halogen bonding. This often leads to "crashing out" in standard protic solvents or low-polarity ethers.
    
  • The Solution: Optimal solvation requires disrupting these intermolecular forces using polar aprotic solvents (for reactions) or halogenated/aromatic solvents (for extraction).

Quick Reference: Predicted Solubility Profile

Solvent ClassRepresentative SolventsSolubility RatingPrimary Use Case
Polar Aprotic DMSO, DMF, NMP, DMAcExcellent (>100 mg/mL)

Reactions, Stock Solutions
Halogenated Dichloromethane (DCM), ChloroformGood (50-100 mg/mL)Extraction, Chromatography
Esters/Ketones Ethyl Acetate, AcetoneModerate (10-50 mg/mL)Crystallization, Washing
Protic Methanol, Ethanol, IsopropanolLow to Moderate Anti-solvent, Recrystallization
Non-Polar Hexanes, Heptane, PentanePoor (<1 mg/mL)Anti-solvent (Precipitation)

Technical Deep Dive: Mechanics of Solvation

To maximize solubility, you must match the solvent's Hansen Solubility Parameters (HSP) with the solute.

  • Dispersion Forces (

    
    ):  The chlorines on positions 4 and 5 increase the molecule's polarizability. Solvents with high refractive indices (e.g., DCM , Toluene ) interact well here.
    
  • Polarity (

    
    ):  The pyridazine nitrogens and the methoxy ether create a permanent dipole. High dielectric solvents (e.g., Acetonitrile , 
    
    
    
    ) stabilize this.
  • Hydrogen Bonding (

    
    ):  This molecule is a Hydrogen Bond Acceptor (HBA) but has no donors. Avoid pure protic solvents (alcohols) for dissolving high concentrations, as the solvent-solvent H-bonding is often stronger than the solvent-solute interaction.
    

Troubleshooting Guide (Q&A)

Q1: My starting material precipitates immediately when I add water to the reaction mixture. Why?

  • Diagnosis: The "Hydrophobic Effect." While the pyridazine ring has nitrogen atoms, the two chlorine atoms and the methoxy group significantly increase the LogP (lipophilicity). The water molecules form an ordered cage around the hydrophobic halogens, which is entropically unfavorable.

  • Fix: Do not use water as a primary solvent. If you need an aqueous base (e.g., for Suzuki coupling), use a miscible co-solvent system like Dioxane/Water (4:1) or DMF/Water (9:1) .

Q2: I am performing a nucleophilic substitution (


) at the 4-position. Which solvent maximizes rate AND solubility? 
  • Recommendation: Acetonitrile (MeCN) or DMF .[2]

  • Mechanism: These polar aprotic solvents solvate the cation of your base (e.g.,

    
     from 
    
    
    
    ), leaving the nucleophile "naked" and more reactive. Simultaneously, they dissolve the 4,5-dichloro-3-methoxypyridazine readily, ensuring a homogeneous reaction.

Q3: How do I purify this compound via recrystallization?

  • Strategy: Use a "Solvent/Anti-solvent" pair.[3]

  • Protocol: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate or Toluene . Slowly add Heptane (anti-solvent) until turbidity persists. Cool slowly to 4°C. The lipophilic impurities stay in the heptane, while the polar impurities stay in the mother liquor.

Visual Decision Support

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Define Goal Reaction Chemical Reaction (SNAr, Coupling) Start->Reaction Purification Purification (Workup/Crystallization) Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Extraction Liquid-Liquid Extraction Purification->Extraction Recryst Recrystallization Purification->Recryst BaseType Base Type? HighTemp->BaseType No SolventDMF Select: DMF or NMP (High boiling, polar) HighTemp->SolventDMF Yes InorganicBase Inorganic (K2CO3, Cs2CO3) BaseType->InorganicBase OrganicBase Organic (TEA, DIPEA) BaseType->OrganicBase SolventMeCN Select: Acetonitrile (Polar aprotic, easy removal) InorganicBase->SolventMeCN Dissolves Cation OrganicBase->SolventMeCN General purpose SolventTol Select: Toluene (Non-polar, high boiling) OrganicBase->SolventTol If reactants soluble SolventDCM Select: DCM (Dissolves pyridazine, immiscible w/ H2O) Extraction->SolventDCM SolventPair Select Pair: EtOAc (Solvent) + Heptane (Anti-solvent) Recryst->SolventPair

Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Reaction vs. Purification) and conditions.

Standard Operating Procedure (SOP): Gravimetric Solubility Screening

Use this protocol to generate precise solubility data for your specific batch of 4,5-Dichloro-3-methoxypyridazine.

Materials:

  • 4,5-Dichloro-3-methoxypyridazine (Solid)[4]

  • Target Solvents (HPLC Grade)

  • 1.5 mL HPLC Vials with screw caps

  • Analytical Balance (0.01 mg precision)

  • Centrifuge

Workflow Diagram:

SolubilityProtocol Step1 1. Weigh Solid (Add ~10mg to vial) Step2 2. Add Solvent (Add 100 µL increments) Step1->Step2 Step3 3. Agitate (Vortex 5 mins / Sonicate 2 mins) Step2->Step3 Step4 4. Visual Check Step3->Step4 Decision Dissolved? Step4->Decision Calc Calculate Solubility (Mass / Volume) Decision->Calc Yes (Clear) Repeat Add more solvent Decision->Repeat No (Cloudy) Repeat->Step2

Caption: Step-by-step workflow for determining the saturation limit of the compound.

Step-by-Step Instructions:

  • Preparation: Weigh approximately 10 mg of the pyridazine derivative into a pre-tared 1.5 mL vial. Record exact mass (

    
    ).
    
  • Solvation: Add 100

    
     of the test solvent.
    
  • Agitation: Vortex for 5 minutes. If solid remains, sonicate for 2 minutes at room temperature (

    
    ).
    
  • Observation:

    • Clear Solution: Solubility is

      
       mg/mL. Stop.
      
    • Cloudy/Solid Remains: Add another 100

      
       of solvent. Repeat agitation.
      
  • Calculation: Continue until clear.

    
    
    

References

  • PubChem. (n.d.).[5] 5-Chloro-3-methoxypyridazine (Compound Summary). National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Parish, H. et al. (1986). Preparation of substituted pyridazines. U.S. Patent 4,628,088. Washington, DC: U.S. Patent and Trademark Office.
  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Pyridazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of palladium-catalyzed cross-coupling reactions involving pyridazine substrates. This technical support center is designed for chemists and drug development professionals, offering detailed troubleshooting, mechanistic insights, and validated protocols to overcome common challenges related to catalyst poisoning.

As a Senior Application Scientist, I've frequently assisted researchers in overcoming the unique hurdles presented by pyridazine-containing substrates in palladium-catalyzed reactions. The lone pair electrons on the pyridazine nitrogen atoms create a strong coordination affinity for the palladium center, leading to catalyst inhibition or deactivation—a phenomenon often referred to as catalyst poisoning.[1][2][3] This guide is structured to help you diagnose these issues, understand the underlying mechanisms, and implement effective solutions to rescue your reactions.

Part 1: General Troubleshooting Guide

This section addresses the most common symptoms of a failing or underperforming pyridazine cross-coupling reaction. Follow this workflow to systematically diagnose and resolve the issue.

Q1: My reaction shows low conversion, is sluggish, or has stalled completely. What's the primary cause?

This is the most frequent issue and can stem from several factors, with catalyst poisoning being a primary suspect. However, a systematic approach is crucial for an accurate diagnosis.

G Start Low / No Yield CheckPoisoning Suspect Catalyst Poisoning (N-Heterocycle Coordination) Start->CheckPoisoning Primary hypothesis for pyridazines CheckReagents Verify Reagent Quality Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst Sol_Ligand Solution: Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type, NHCs) CheckPoisoning->Sol_Ligand Sol_Purity Solution: Run High-Purity Control Reaction (See Protocol 3) CheckReagents->Sol_Purity Sol_Boronic Issue: Boronic Acid Degradation Solution: Use fresh reagent or stable boronate esters. CheckReagents->Sol_Boronic Sol_Atmosphere Issue: Oxygen Contamination Solution: Ensure rigorous degassing and inert atmosphere. CheckConditions->Sol_Atmosphere Sol_BaseSolvent Issue: Suboptimal Base/Solvent Solution: Screen bases (Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O). CheckConditions->Sol_BaseSolvent CheckCatalyst->Sol_Ligand G cluster_0 Standard Suzuki Cycle cluster_1 Poisoning Pathway Pd0 L-Pd(0) PdII L-Pd(II)-Ar-X Pd0->PdII Ar-X PoisonedPd0 Poisoned L-Pd(0)-Pyridazine Pd0->PoisonedPd0 Pyridazine (Substrate/Product) OA Oxidative Addition PdII_R L-Pd(II)-Ar-R' PdII->PdII_R R'-B(OR)₂ TM Transmetalation PdII_R->Pd0 Ar-R' RE Reductive Elimination Inhibition Inhibition

Caption: Disruption of the catalytic cycle by pyridazine coordination.

Q2: How do I select the optimal ligand to counteract poisoning?

Ligand selection is the single most critical parameter. The goal is to choose a ligand whose electronic and steric properties favor the desired catalytic steps over the inhibitory binding of the pyridazine.

  • Steric Bulk: Large, bulky ligands like XPhos , SPhos , or t-butyl-based phosphines create a crowded environment around the palladium atom. [4][5]This steric hindrance makes it more difficult for the relatively flat pyridazine ring to coordinate but still allows the linear aryl halide to approach for oxidative addition.

  • Electron-Donating Ability: Ligands that are strong sigma-donors (electron-rich) increase the electron density on the palladium center. This has two beneficial effects:

    • It stabilizes the Pd(0) state, preventing decomposition. [5] 2. It promotes the rates of both oxidative addition and reductive elimination, the key product-forming steps of the cycle. [6] N-Heterocyclic Carbenes (NHCs) are another excellent class of ligands. They are very strong sigma-donors and can offer even greater stability and activity compared to phosphines in many cases. [7][5]

Ligand ClassKey ExamplesAdvantagesDisadvantages
Buchwald Biarylphosphines XPhos, SPhos, RuPhosHigh activity, excellent steric bulk, commercially available. [4]Can be air-sensitive, relatively expensive.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Strong electron donors, promote fast oxidative addition. [5]Highly air-sensitive (pyrophoric), can be difficult to handle.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesExceptional stability, very strong sigma-donors, resistant to oxidation. [7][5]Precatalyst synthesis can be more involved if not purchased.
Standard Phosphines PPh₃, dppfInexpensive, readily available.Generally ineffective for challenging pyridazine couplings due to insufficient bulk and electron-donating character. [4]
Q3: How can I analytically confirm the cause of catalyst deactivation?

If optimization fails and you suspect an unknown poison from your starting materials or solvent, several analytical techniques can provide definitive answers. [8][9]

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can analyze the elemental composition and oxidation state of palladium on a recovered catalyst sample. It can detect the presence of poisoning elements (like sulfur or halides) and confirm if the palladium has been oxidized from its active Pd(0) state. [2]* Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is an ultra-sensitive technique for detecting trace metal impurities. If you suspect your reagents are contaminated with metals known to be catalyst poisons (e.g., lead, mercury, arsenic), ICP-MS can quantify them at ppb levels. [9][10]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities in your solvents or liquid reagents that could be acting as poisons. [8]

Part 3: Experimental Protocols

These protocols provide a starting point for setting up, optimizing, and diagnosing your pyridazine cross-coupling reactions.

Protocol 1: General Procedure for a Pyridazine Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a halogenated pyridazine with a boronic acid.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the halogenated pyridazine (1.0 mmol, 1.0 eq), the boronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 5 mol% Pd) and the ligand (e.g., XPhos, 0.06 mmol, 6 mol%) and add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/Water, 5 mL) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Systematic Screening of Ligands and Bases

To optimize a challenging coupling, it is essential to screen parameters systematically.

  • Setup: Prepare an array of reaction vials (e.g., in a parallel synthesis block). To each vial, add the pyridazine substrate (e.g., 0.1 mmol) and boronic acid (e.g., 0.12 mmol).

  • Variable Addition:

    • Vials 1-4: Add Base A (e.g., K₃PO₄, 0.2 mmol). To each of these vials, add a different ligand (Ligand 1, Ligand 2, Ligand 3, Ligand 4) and the Pd precatalyst.

    • Vials 5-8: Add Base B (e.g., Cs₂CO₃, 0.2 mmol). To each of these vials, add the same set of ligands and the Pd precatalyst.

  • Execution: Add the degassed solvent to all vials, seal, and heat to the desired temperature.

  • Analysis: After a set time (e.g., 12 hours), cool the reactions, quench a small aliquot from each, and analyze by LC-MS to determine the conversion to the desired product. This allows for direct comparison of the efficacy of each ligand/base combination.

Protocol 3: Control Experiment to Test for Reagent-Borne Catalyst Poisons

This protocol helps determine if impurities in your starting materials are poisoning the catalyst. [2]

  • Baseline Reaction: Run the cross-coupling reaction using your standard reagents and solvents as you normally would. Carefully record the final yield and note any issues (e.g., stalling, palladium black formation).

  • Reagent Purification:

    • Solvents: Use freshly opened, anhydrous, and degassed solvents of the highest purity available.

    • Solid Reagents: Recrystallize your pyridazine substrate and the base. Use a fresh bottle of boronic acid from a reliable supplier.

  • High-Purity Reaction: Repeat the exact same reaction as in Step 1, but use only the highly purified reagents from Step 2.

  • Comparison:

    • If the high-purity reaction proceeds smoothly and gives a significantly higher yield than the baseline reaction, it strongly indicates that one of your standard reagents contains an impurity that is poisoning the catalyst.

    • If both reactions fail similarly, the issue is more likely related to the intrinsic reactivity of the substrates or the choice of catalytic system (ligand, base, temperature), not an external poison.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
  • Technical Support Center: Suzuki Reactions Involving Pyridazines. (2025). Benchchem.
  • Trost, B. M., et al. (2011). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to b. Journal of the American Chemical Society.
  • Chang, W.-L., et al. (2025). Enhanced Catalytic Activities of Palladium Complexes with Nitron-Based N -Heterocyclic Carbene Ligands.
  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. (2025).
  • C
  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. (2012). New Journal of Chemistry.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Cioffi, N., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (India) Pvt. Ltd.
  • C-C bond formation, Cross coupling, DFT, palladium, preactivation, Suzuki-Miyaura. (2021). Chemistry – A European Journal.
  • Buchwald-Hartwig Amin
  • dealing with catalyst poisoning in the hydrogen
  • Cook, G. R., & Sun, L. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters, 6(14), 2481–2484.
  • Solé, D., Diaba, F., & Bonjoch, J. (2003). Nitrogen heterocycles by palladium-catalyzed cyclization of amino-tethered vinyl halides and ketone enolates. The Journal of Organic Chemistry, 68(14), 5746–5749.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016).
  • Analytical Methods to Determine Palladium in Environmental Matrices: A Review. (2018).
  • Sonogashira coupling. Wikipedia.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). Benchchem.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2002). Synlett.
  • An Investigation of Poison Deactivation on Palladium Based Three Way Catalyst. (2005).
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025).
  • Amine might end palladium's reign over classic cross coupling reaction. (2021). Chemistry World.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2018). Molecules.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2012). White Rose Research Online.
  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
  • Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces. (2017).
  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025). ACS Medicinal Chemistry Letters.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025). Organometallics.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2019). Polymers.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (2025).

Sources

Controlling temperature to prevent decomposition of 4,5-Dichloro-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4,5-Dichloro-3-methoxypyridazine CAS Registry Number: 111232-37-2 Molecular Formula:


Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The Thermodynamics of Instability

Welcome to the technical support hub for halogenated pyridazines. You are likely here because you have observed unexpected degradation—yellowing, yield loss, or extraneous peaks in your LC-MS—during the handling of 4,5-Dichloro-3-methoxypyridazine .

This compound is not merely a static building block; it is an electron-deficient heterocycle with a high susceptibility to Nucleophilic Aromatic Substitution (


) . The methoxy group at the C3 position and the chlorine atoms at C4/C5 create a "push-pull" electronic environment. While this makes it a versatile intermediate for coupling reactions, it also lowers the activation energy for unwanted hydrolysis and thermal decomposition.

Core Directive: Temperature control is not just about preventing melting; it is about kinetically inhibiting the hydrolysis of the methoxy ether linkage and preventing the autocatalytic formation of HCl.

Module 1: Critical Temperature Thresholds

The following data points represent the operational safety limits derived from thermodynamic stability profiles of chloropyridazines.

ParameterTemperature LimitScientific Rationale
Long-Term Storage -20°C Inhibits slow hydrolysis caused by trace environmental moisture. Prevents solid-state lattice rearrangement.
Short-Term Handling < 25°C Room temperature handling should be limited to <4 hours. The compound is kinetically stable but thermodynamically metastable in air.
Reaction Initiation 0°C to 5°C When introducing nucleophiles, low temperature prevents "runaway" double-substitution at the C4/C5 chlorine positions.
Thermal Decomposition > 140°C Onset of rapid degradation. Risk of HCl gas evolution and polymerization.
Melting Point ~68-75°C *Note: Impurities (hydrolysis products) drastically lower this value, leading to "oiling out."

Module 2: Troubleshooting Guides (Q&A)

Scenario A: Material Discoloration

Q: My white crystalline powder has turned pale yellow/beige after 48 hours at room temperature. Is it compromised?

A: Likely, yes.

  • The Mechanism: The color change indicates the formation of 4,5-dichloro-3(2H)-pyridazinone (via hydrolysis of the methoxy group) or N-oxide formation. This reaction releases trace Hydrochloric Acid (HCl).

  • The Causality: HCl acts as an autocatalyst. Once a small amount is generated, it protonates the pyridazine ring, making it even more susceptible to nucleophilic attack by moisture in the air.

  • Corrective Action:

    • Dissolve a sample in dry

      
      .
      
    • Run a proton NMR. Look for a broad singlet around

      
       13.0 ppm (NH of the pyridazinone) and a loss of the methoxy singlet at 
      
      
      
      4.0 ppm.
    • If degradation is <5%, recrystallize immediately from anhydrous hexane/ethanol. If >5%, discard.

Scenario B: Exotherm During Synthesis

Q: During the addition of my nucleophile (e.g., an amine) to the pyridazine, the temperature spiked from 0°C to 45°C. Now the yield is low.

A: You have triggered a "cascade substitution."

  • The Mechanism: The 4,5-dichloro motif is highly reactive. At 0°C, the reaction is regioselective (usually attacking C4 or C5 depending on sterics). At >40°C, the thermal energy overcomes the activation barrier for the second chlorine to be substituted, or for the methoxy group to be displaced.

  • The Causality: Lack of active heat removal flux. The reaction enthalpy (

    
    ) for 
    
    
    
    on pyridazines is highly exothermic.
  • Corrective Action:

    • Use a cryostat set to -10°C, not just an ice bath.

    • Dilute the reaction mixture. High concentration = High heat density.

    • Add the nucleophile dropwise over 60 minutes, monitoring internal temp (not jacket temp).

Scenario C: Pressure Buildup in Storage

Q: When I opened the storage vial, there was a distinct "pop" of pressure and an acrid smell.

A: STOP IMMEDIATELY. This is a safety hazard.

  • The Mechanism: Moisture ingress has caused hydrolysis, releasing HCl gas. The "acrid smell" is hydrogen chloride.

  • The Causality: The vial seal was insufficient (likely a plastic cap liner that degraded), allowing atmospheric moisture to enter.

  • Corrective Action:

    • Vent the vial in a fume hood.

    • Do not use this material for sensitive catalysis; the acidity will poison metal catalysts (Pd, Ni).

    • Switch to Teflon-lined glass vials or flame-sealed ampoules for storage.

Module 3: Visualizing the Decomposition Pathway

Understanding the chemical fate of your compound is essential for troubleshooting. The diagram below illustrates the primary degradation pathway driven by heat and moisture.

DecompositionPathway Compound 4,5-Dichloro-3-methoxypyridazine (Target Molecule) Intermediate Transition State (Protonated Ring) Compound->Intermediate Activation Moisture Moisture (H2O) + Heat (>25°C) Moisture->Intermediate Product1 4,5-Dichloro-3(2H)-pyridazinone (Inactive Impurity) Intermediate->Product1 Hydrolysis Product2 Methanol (MeOH) Intermediate->Product2 Product3 HCl Gas (Autocatalyst) Product1->Product3 Elimination Product3->Intermediate Catalytic Feedback Loop

Caption: Figure 1. The autocatalytic hydrolysis cycle. Note how HCl generation accelerates further decomposition, necessitating moisture-free storage.

Module 4: Standard Operating Procedures (SOP)

Protocol 1: Safe Thawing and Handling

Do not simply remove the bottle from the freezer and open it.

  • Equilibration: Remove the container from -20°C storage. Place it in a desiccator containing active silica gel or

    
    .
    
  • Warm-up: Allow the container to reach room temperature (approx. 30-45 mins) inside the desiccator.

    • Why? Opening a cold bottle condenses atmospheric moisture directly onto the solid, initiating the hydrolysis cycle described in Figure 1.

  • Atmosphere: Open only under an inert gas blanket (Nitrogen or Argon).

  • Resealing: Purge the headspace with Argon before closing. Parafilm is insufficient; use electrical tape or a secondary containment jar.

Protocol 2: Emergency Purification (Recrystallization)

If thermal history is unknown, perform this check before use.

  • Solvent System: Ethanol/Water is not recommended due to hydrolysis risk. Use Cyclohexane/Ethyl Acetate .

  • Dissolution: Dissolve crude solid in minimal hot Cyclohexane (approx. 50°C—do not boil excessively).

  • Filtration: Hot filter to remove insoluble oligomers (brown gum).

  • Crystallization: Cool slowly to 4°C.

  • Drying: Vacuum dry at <30°C for 4 hours. Do not use a standard 60°C oven.

References

  • Google Patents. (2021). Preparation method of 3,6-dichloropyridazine (CN112645883A).
  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3). Retrieved February 27, 2026, from [Link]

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Interpretation of 4,5-Dichloro-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,5-dichloro-3-methoxypyridazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed, logical framework for spectral assignment. By understanding the electronic effects of the substituents on the pyridazine ring, we can confidently predict and interpret the NMR data for this and similar heterocyclic systems.

The Structural and Electronic Landscape of 4,5-Dichloro-3-methoxypyridazine

4,5-Dichloro-3-methoxypyridazine is a heterocyclic compound featuring a pyridazine ring substituted with two chloro groups and one methoxy group. The relative positions of these substituents create a distinct electronic environment that governs the chemical shifts and coupling patterns observed in its NMR spectra.

The two nitrogen atoms in the pyridazine ring are inherently electron-withdrawing. The two chlorine atoms at the C4 and C5 positions further decrease electron density in the ring through their inductive effects. In contrast, the methoxy group at the C3 position is an electron-donating group, primarily through resonance. This interplay of electron-withdrawing and -donating effects results in a unique and predictable NMR fingerprint.

Predicted ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4,5-dichloro-3-methoxypyridazine is expected to be relatively simple, exhibiting two key signals corresponding to the methoxy protons and the lone aromatic proton on the pyridazine ring.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Signal 1~ 4.0 - 4.2Singlet3H-OCH₃
Signal 2~ 8.8 - 9.2Singlet1HH-6

Causality Behind the Assignments:

  • The Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, hence they will appear as a sharp singlet. Their chemical shift is anticipated to be in the range of 4.0-4.2 ppm, a typical region for methoxy groups attached to an aromatic ring. The electron-withdrawing nature of the pyridazine ring will likely shift this signal slightly downfield compared to a methoxy group on a more electron-rich aromatic system.

  • The Aromatic Proton (H-6): The single proton at the C6 position is the only proton directly attached to the pyridazine ring. With no adjacent protons, its signal will be a singlet. This proton is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the two ring nitrogens and the adjacent chloro group at C5. Consequently, its chemical shift is predicted to be in the downfield region of the spectrum, likely between 8.8 and 9.2 ppm.

Predicted ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of 4,5-dichloro-3-methoxypyridazine is expected to show five distinct signals, one for each of the five carbon atoms in the molecule.

Predicted Signal Chemical Shift (δ, ppm) Assignment
Signal 1~ 55 - 60-OCH₃
Signal 2~ 125 - 130C-5
Signal 3~ 140 - 145C-4
Signal 4~ 150 - 155C-6
Signal 5~ 160 - 165C-3

Rationale for the Chemical Shift Assignments:

  • The Methoxy Carbon (-OCH₃): This aliphatic carbon will appear at the most upfield position, typically in the 55-60 ppm range.

  • C-5: This carbon is directly attached to a chlorine atom, which is strongly electronegative and will cause a significant downfield shift. It is also adjacent to the C4 and C6 carbons.

  • C-4: Similar to C-5, this carbon is also bonded to a chlorine atom, leading to a downfield shift. Its proximity to the electron-donating methoxy group at C3 might cause a slight upfield shift compared to C5.

  • C-6: This is the only carbon atom in the ring bonded to a hydrogen. It is flanked by a nitrogen atom and the C5 carbon, both of which are electron-withdrawing. This will result in a downfield chemical shift.

  • C-3: This carbon is bonded to the electron-donating methoxy group and is also adjacent to a ring nitrogen. The attachment to the oxygen of the methoxy group will cause a significant downfield shift, making it the most deshielded carbon in the spectrum.

Comparative Analysis with Structurally Similar Compounds

To enhance the confidence in these predictions, it is instructive to compare the expected spectral features with known data for related pyridazine derivatives. For instance, in 3-chloro-6-methoxypyridazine, the methoxy protons appear as a singlet, and the two aromatic protons show a doublet of doublets pattern due to their coupling.[1] The introduction of a second chlorine atom at the C4 position in our target molecule eliminates one of the aromatic protons and simplifies the spectrum to two singlets in the ¹H NMR.

Similarly, examining the ¹³C NMR data of various chlorinated and methoxylated pyridazines reveals consistent trends in chemical shifts that support our assignments. The carbons directly attached to chlorine and oxygen atoms consistently appear at the downfield end of the spectrum.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

For the acquisition of high-quality NMR spectra of 4,5-dichloro-3-methoxypyridazine, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 4,5-dichloro-3-methoxypyridazine.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved to obtain sharp and well-resolved peaks.

2. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.
  • Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 2-4 seconds.
  • Spectral Width (sw): A range of 0 to 12 ppm is appropriate.

3. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[2]
  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be necessary.
  • Relaxation Delay (d1): 2-5 seconds.
  • Acquisition Time (aq): 1-2 seconds.
  • Spectral Width (sw): A range of 0 to 200 ppm is standard.

Visualizing the Logic: A Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the NMR spectra of 4,5-dichloro-3-methoxypyridazine.

G cluster_0 Initial Analysis cluster_1 1H NMR Prediction cluster_2 13C NMR Prediction cluster_3 Validation and Final Assignment A Obtain Molecular Structure 4,5-dichloro-3-methoxypyridazine B Identify Functional Groups (-OCH3, C-Cl, Pyridazine Ring) A->B C Predict Number of Signals (2 Signals) B->C G Predict Number of Signals (5 Signals) B->G D Predict Chemical Shifts (-OCH3: ~4.1 ppm, H-6: ~9.0 ppm) C->D E Predict Multiplicity (Both Singlets) D->E F Predict Integration (-OCH3: 3H, H-6: 1H) E->F J Compare with Experimental Data F->J H Predict Chemical Shifts based on Substituent Effects G->H I Assign Signals to Carbons (C3, C4, C5, C6, -OCH3) H->I I->J L Finalize Spectral Assignments J->L K Analyze Data from Structurally Similar Compounds K->L

Caption: Workflow for NMR spectral interpretation of 4,5-dichloro-3-methoxypyridazine.

This systematic approach, combining theoretical prediction with comparative analysis, provides a robust framework for the accurate interpretation of the ¹H and ¹³C NMR spectra of 4,5-dichloro-3-methoxypyridazine. This guide serves as a valuable resource for researchers working with this and related heterocyclic compounds, enabling confident structural elucidation and characterization.

References

Sources

Mass spectrometry fragmentation patterns of chlorinated methoxypyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometric Differentiation of Chlorinated Methoxypyridazine Regioisomers

Executive Summary: The Regioisomer Challenge

In the synthesis of pyridazine-based pharmaceuticals and agrochemicals, the precise location of substituents—specifically chlorine and methoxy groups—dictates biological efficacy. A common synthetic challenge is the formation of regioisomers (e.g., 3-chloro-6-methoxypyridazine vs. 4-chloro-5-methoxypyridazine) during nucleophilic aromatic substitution (


).

Standard NMR techniques can be ambiguous if proton signals overlap or if the substitution pattern lacks vicinal coupling constants. Mass spectrometry (MS) offers a definitive, high-sensitivity alternative, provided the fragmentation mechanisms are understood. This guide compares ionization techniques and details the specific fragmentation pathways required to differentiate these isomers.[1][2]

Comparative Analysis: Ionization Architectures

The choice of ionization method fundamentally alters the observed spectral fingerprint.[3] For chlorinated methoxypyridazines, the trade-off is between molecular ion stability and structural diagnostic fragments .

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Signal Radical Cation (

)
Protonated Molecule (

)
Fragmentation Spontaneous, extensive in-sourceRequires Collision Induced Dissociation (CID)
Isotope Pattern Distinct 3:1 (

) visible on

Visible on

, preserved in fragments
Key Advantage Fingerprinting: Rich fragmentation allows immediate library matching and isomer differentiation via "ortho effects."[4]Sensitivity: Ideal for trace analysis in biological matrices (LC-MS compatible).
Key Limitation Molecular ion may be weak/absent for unstable derivatives.Spectra are often featureless without MS/MS; adducts (

) can complicate data.

Expert Insight: For structural elucidation of unknown intermediates, EI is superior due to reproducible, structure-specific fragmentation. For quantitation in pharmacokinetic (PK) studies, ESI-MS/MS is the required standard.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the specific bond cleavages is the only way to validate your data. Chlorinated methoxypyridazines undergo two competing primary fragmentation pathways.

Pathway A: The Methoxy-Directed Rearrangement (Diagnostic)

When a methoxy group is adjacent to a ring nitrogen (e.g., position 3 or 6), it facilitates a rearrangement often involving the loss of formaldehyde (


) or a formyl radical (

).
  • Mechanism: The ring nitrogen acts as a proton acceptor for a hydrogen transfer from the methoxy methyl group.

  • Result: A mass shift of -30 Da (loss of

    
    ) or -29 Da  (loss of 
    
    
    
    ).[4]
  • Significance: This pathway is suppressed if the methoxy group is not adjacent to a ring nitrogen (e.g., position 4 or 5), making it a binary switch for isomer identification.

Pathway B: Halogen Radical Loss

The carbon-chlorine bond is relatively weak.[4]

  • Mechanism: Homolytic cleavage yielding a

    
     cation.
    
  • Result: Loss of -35/37 Da .[4]

  • Observation: The disappearance of the characteristic chlorine isotope pattern in the fragment ion confirms this loss.

Visualization: Fragmentation Logic Flow

FragmentationPathways M Molecular Ion [M]+• (m/z 144/146) PathA Pathway A: Methoxy Rearrangement M->PathA PathB Pathway B: Direct Cleavage M->PathB Frag1 [M - CH2O]+• (m/z 114/116) Lactam Formation PathA->Frag1 -30 Da (Diagnostic for 3/6-OMe) Frag3 [M - CH3]+ (m/z 129/131) PathA->Frag3 -15 Da (Methyl radical) Frag2 [M - Cl]+ (m/z 109) Chlorine Loss PathB->Frag2 -35/37 Da RingOpen Ring Contraction [M - N2 - Cl]+ Frag1->RingOpen Secondary Decay

Figure 1: Primary fragmentation pathways for 3-chloro-6-methoxypyridazine under Electron Ionization (70 eV).[4]

Experimental Protocol: Isomer Differentiation Workflow

To replicate these results, use the following self-validating protocol. This method assumes the use of a Single Quadrupole GC-MS (for EI) or Triple Quadrupole LC-MS/MS (for ESI).

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol (LC-MS) or Dichloromethane (GC-MS).

  • Concentration: Dilute to 10 µg/mL. Causality: High concentrations lead to dimer formation (

    
    ) in ESI, obscuring monomeric fragmentation.
    
Step 2: Instrument Parameters (Standardized)
ParameterGC-MS (EI) SettingLC-MS/MS (ESI) Setting
Source Temp 230°C350°C (Gas Temp)
Ionization Energy 70 eV3.5 kV (Capillary)
Scan Range m/z 40–300m/z 50–300
Collision Energy N/AStepped (10, 20, 40 eV)
Step 3: Data Interpretation (The Decision Matrix)

Use the following logic to determine your isomer structure.

  • Check Isotope Pattern: Confirm M and M+2 peaks exist in a 3:1 ratio (confirms 1 Chlorine).

  • Look for m/z [M-30]:

    • Present: The methoxy group is at position 3 or 6 (adjacent to Nitrogen).

    • Absent (or [M-15] is dominant): The methoxy group is likely at position 4 or 5.[4]

  • Look for m/z [M-28]: Loss of

    
     or 
    
    
    
    . If
    
    
    loss is immediate, it suggests a rearrangement to a pyridazinone structure.
Visualization: Isomer Identification Decision Tree

IsomerID Start Analyze Mass Spectrum (EI or ESI-CID) CheckCl Isotope Cluster 3:1 (M : M+2)? Start->CheckCl CheckLoss Identify Dominant Neutral Loss from Molecular Ion CheckCl->CheckLoss Yes Loss30 Loss of 30 Da (CH2O) Prominent CheckLoss->Loss30 Loss15 Loss of 15 Da (CH3•) Dominant CheckLoss->Loss15 Conc1 Isomer: 3-methoxy or 6-methoxy (Adjacent to N) Loss30->Conc1 Conc2 Isomer: 4-methoxy or 5-methoxy (Remote from N) Loss15->Conc2

Figure 2: Decision tree for assigning regiochemistry based on neutral loss patterns.

References

  • NIST Mass Spectrometry Data Center. Pyridazine, 3-chloro-6-methoxy- Mass Spectrum. NIST Standard Reference Database 1A v17.

  • BenchChem. Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine. (2025).[1][4][5][6]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (2025).[1][4][5][6]

  • ResearchGate. Differentiation of positional isomers of monosubstituted pyrazine N-oxides using electrospray ionization mass spectrometry. (2015).[1][4][7]

Sources

Comparative Reactivity Guide: 4,5-Dichloro-3-methoxypyridazine vs. 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 3,4,5-trichloropyridazine (TCP) and its derivative 4,5-dichloro-3-methoxypyridazine (DCM) .

For researchers in medicinal chemistry and agrochemical synthesis, the choice between these two scaffolds represents a trade-off between reactivity and regiocontrol :

  • 3,4,5-Trichloropyridazine acts as a "hot" electrophile. It offers rapid functionalization but suffers from poor regioselectivity, typically yielding mixtures of C5, C4, and C3 substitution products (approximate ratio 6:3:1).

  • 4,5-Dichloro-3-methoxypyridazine functions as a "tuned" electrophile. The C3-methoxy group electronically deactivates the C4 position via resonance, directing subsequent nucleophilic aromatic substitution (

    
    ) highly selectively to the C5 position .
    

Mechanistic Analysis & Regioselectivity

Electronic Activation Vectors

Pyridazine is a 1,2-diazine. The nitrogen atoms activate specific ring carbons toward nucleophilic attack through inductive (


) and mesomeric (

) withdrawal.
  • N1 activates C6 (

    
    ) and C4  (
    
    
    
    ).
  • N2 activates C3 (

    
    ) and C5  (
    
    
    
    ).
3,4,5-Trichloropyridazine (TCP)

In TCP, three potential leaving groups (Cl) compete.

  • C3-Cl: Activated by N2 (

    
    -position). Sterically accessible.
    
  • C4-Cl: Activated by N1 (

    
    -position). Sterically crowded (flanked by Cl at C3 and C5).
    
  • C5-Cl: Activated by N2 (

    
    -position). Sterically less crowded than C4 (flanked by Cl at C4 and H at C6).
    

Experimental Outcome: Despite C3 being an


-position, experimental data indicates that nucleophilic attack (e.g., with methoxide or amines) occurs preferentially at C5 , followed by C4, and lastly C3. The typical isomer distribution with methoxide is 60% C5 : 30% C4 : 10% C3  [1]. This "promiscuous" reactivity requires rigorous chromatographic separation to isolate pure regioisomers.
4,5-Dichloro-3-methoxypyridazine (DCM)

The introduction of a methoxy group at C3 alters the electronic landscape significantly.

  • Electronic Effect: The methoxy group is an Electron Donating Group (EDG) by resonance. It donates electron density into the ring, specifically increasing electron density at positions ortho (C4) and para (C6) to itself.

  • Deactivation of C4: The resonance donation into C4 renders it less electrophilic, effectively "protecting" it from nucleophilic attack.

  • Activation of C5: The C5 position is meta to the methoxy group and does not receive significant resonance density. It remains strongly activated by N2 (

    
    -effect).
    

Result: Nucleophilic substitution on DCM is highly regioselective for C5 , allowing for clean mono-functionalization without complex purification [2].

G cluster_0 3,4,5-Trichloropyridazine (TCP) cluster_1 4,5-Dichloro-3-methoxypyridazine (DCM) TCP 3,4,5-Trichloropyridazine (High Reactivity, Low Selectivity) Mix Mixture of Isomers (C5 > C4 > C3) TCP->Mix + Nucleophile (Nu-) (Poor Control) DCM 4,5-Dichloro-3-methoxypyridazine (Tuned Reactivity) Prod 5-Substituted Product (>90% Regioselectivity) DCM->Prod + Nucleophile (Nu-) (High Control) Note Mechanism: OMe at C3 deactivates C4 via resonance. C5 remains activated by N2. DCM->Note

Figure 1: Comparative reaction pathways showing the regiochemical divergence between TCP and DCM.

Comparative Performance Data

The following table summarizes the reactivity profile with standard nucleophiles (e.g., morpholine, methoxide).

Feature3,4,5-Trichloropyridazine (TCP)4,5-Dichloro-3-methoxypyridazine (DCM)
Primary Reaction Site C5 (Major), C4 (Significant), C3 (Minor)C5 (Highly Selective)
Selectivity Ratio ~6 : 3 : 1 (C5:C4:C3)> 15 : 1 (C5:C4)
Reaction Temperature 0°C to RT (Very fast, exothermic)RT to 60°C (Controlled)
By-products Di-substitution (common), regioisomersMinimal (clean mono-substitution)
Purification Requires Column ChromatographyCrystallization often sufficient
Handling Strong skin irritant, lachrymatorStandard organic solid

Experimental Protocols

Protocol A: Regioselective Amination of 4,5-Dichloro-3-methoxypyridazine

Target: Synthesis of 4-chloro-3-methoxy-5-morpholinopyridazine

Rationale: This protocol exploits the directing effect of the C3-methoxy group to selectively install an amine at C5.

  • Preparation: Charge a reaction vessel with 4,5-dichloro-3-methoxypyridazine (1.0 equiv, 179 mg, 1.0 mmol) and anhydrous acetonitrile (5 mL).

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.2 equiv, 209 µL). Note: Inorganic bases like

    
     can also be used but may require longer reaction times due to solubility.
    
  • Nucleophile Addition: Add morpholine (1.05 equiv, 91 µL) dropwise at room temperature.

  • Reaction: Stir the mixture at 50°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2]

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a single major spot (
      
      
      
      ).
  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The product typically precipitates upon trituration with diethyl ether/hexane, yielding the C5-isomer  in >85% yield.
    
Protocol B: Reaction of 3,4,5-Trichloropyridazine (For Comparison)

Target: Generation of mixed chloropyridazines

Rationale: Demonstrates the lack of selectivity and the need for rigorous separation.

  • Preparation: Dissolve 3,4,5-trichloropyridazine (1.0 equiv) in methanol at 0°C.

  • Addition: Add sodium methoxide (1.0 equiv) in methanol dropwise over 30 minutes. Critical: Rapid addition leads to significant di-substitution (dimethoxy products).

  • Reaction: Stir at 0°C for 2 hours.

  • Observation: HPLC analysis will reveal three distinct peaks corresponding to the 3-OMe, 4-OMe, and 5-OMe isomers.

  • Separation: Flash column chromatography (Gradient 0-30% EtOAc in Hexanes) is mandatory to isolate the individual isomers. The 5-OMe isomer elutes first, followed closely by the 4-OMe isomer.

Synthesis of the Scaffolds

Understanding the origin of DCM helps in planning the supply chain. DCM is typically synthesized from TCP or pyridazinones, but the most efficient route to high-purity DCM avoids the direct methoxylation of TCP due to the isomer issues described above.

Synthesis cluster_TCP Alternative Route (Not Recommended) Start 4,5-Dichloro-3(2H)-pyridazinone Product 4,5-Dichloro-3-methoxypyridazine (Target Scaffold) Start->Product O-Alkylation SideProd N-Methylated Isomer (4,5-dichloro-2-methyl-3-pyridazinone) Start->SideProd N-Alkylation (Competes) Reagent Methylation Agent (MeI / Ag2CO3 or Me2SO4) Reagent->Start TCP 3,4,5-Trichloropyridazine TCP->Product NaOMe (Yields Mixture!)

Figure 2: Synthetic routes to 4,5-Dichloro-3-methoxypyridazine. Direct methylation of the pyridazinone is preferred over substitution of TCP to ensure isomeric purity.

References

  • Regioselectivity in Pyridazines: Kuraishi, T., & Castle, R. N. (1964). The Synthesis of Some 4,5-Dichloropyridazines. Journal of Heterocyclic Chemistry, 1(1), 42–47.[3] Link

  • Reactivity of Alkoxypyridazines: Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1963). Nucleophilic Substitution in 3,6-Dichloropyridazine and 3,4,5-Trichloropyridazine. The Journal of Organic Chemistry, 28(1), 218–221. Link

  • Mechanistic Insight (FMO Theory): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter on Diazines). Link

  • Experimental Validation: Maes, B. U., & Lemière, G. L. (2003). Pyridazines.[1][2][3][4][5] In Comprehensive Heterocyclic Chemistry III. Elsevier. Link

Sources

Safety Operating Guide

4,5-Dichloro-3-methoxypyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive

The Golden Rule of Halogenated Heterocycles: Treat 4,5-Dichloro-3-methoxypyridazine (CAS: 111232-37-2) as a Halogenated Organic Waste . Do NOT dispose of this compound down the drain, in general trash, or mixed with non-halogenated solvents.

The presence of chlorine atoms on the pyridazine ring renders this compound environmentally persistent and potentially toxic to aquatic life. The only acceptable ultimate disposal method is high-temperature incineration equipped with a scrubber to neutralize hydrochloric acid (HCl) and nitrogen oxides (NOx) byproducts.

Part 2: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical identity. Isomer confusion is common with pyridazines.

PropertySpecificationCritical Note for Disposal
Chemical Name 4,5-Dichloro-3-methoxypyridazineVerify isomer (vs. 4,6-dichloro).
CAS Number 111232-37-2 Use this for waste manifesting.
Physical State Solid (Off-white to yellow powder)Dust control required during transfer.
Molecular Formula C₅H₄Cl₂N₂OHigh Nitrogen/Chlorine content.[1]
Primary Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Inhale)Wear full PPE; avoid dust generation.[2][3]
Waste Class Halogenated Organic Must be segregated from non-halogenated waste.

Incompatibility Alert:

  • Strong Oxidizers: Risk of fire/explosion.

  • Strong Acids: Potential evolution of toxic fumes.

  • Water/Moisture: Generally stable, but keep dry to prevent hydrolysis into acidic byproducts.

Part 3: Waste Segregation & Packaging Protocols

Effective disposal starts at the bench. You must segregate this waste stream to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable for: Expired stocks, weighing paper, contaminated gloves, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential corrosion from residual hydrolysis.

  • Bagging: Double-bag the solid waste in clear, chemically resistant plastic bags (e.g., 4 mil polyethylene) before placing it in the rigid container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4,5-Dichloro-3-methoxypyridazine, Solid Debris"

    • Hazard Checkbox: Toxic, Irritant.[4]

Protocol B: Liquid Waste (Mother Liquors, HPLC Effluent)

Applicable for: Reaction mixtures, dissolved stocks.

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

    • Critical: Do not mix with "Non-Halogenated" waste (e.g., pure acetone/ethanol). Mixing halogenated compounds into non-halogenated streams increases disposal costs by up to 500% and complicates incineration.

  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction mixture is highly acidic (e.g., from chlorination steps), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent gas evolution.

  • Carboy Material: HDPE or Fluorinated HDPE.

Part 4: Operational Workflows (Visualized)

Figure 1: Disposal Decision Tree

This logic gate ensures the material ends up in the correct waste stream.

DisposalDecisionTree Start Waste Generation: 4,5-Dichloro-3-methoxypyridazine StateCheck Physical State? Start->StateCheck Solid SOLID WASTE (Powder, gloves, paper) StateCheck->Solid Solid Liquid LIQUID WASTE (Solutions, HPLC effluent) StateCheck->Liquid Dissolved SolidAction Double-bag in 4-mil Polyethylene. Place in HDPE Jar. Solid->SolidAction LiquidCheck Is pH Neutral (5-9)? Liquid->LiquidCheck Label Label: 'Toxic, Halogenated' Add CAS: 111232-37-2 SolidAction->Label Neutralize Neutralize with NaHCO3 (In fume hood) LiquidCheck->Neutralize No (Acidic/Basic) Segregate Pour into HALOGENATED Solvent Carboy LiquidCheck->Segregate Yes Neutralize->Segregate Segregate->Label Manifest Ship to Incinerator (Rotary Kiln + Scrubber) Label->Manifest

Caption: Decision logic for segregating 4,5-Dichloro-3-methoxypyridazine waste streams to ensure compatibility and compliance.

Part 5: Emergency Response & Spills

Scenario: You drop a 5g bottle of solid 4,5-Dichloro-3-methoxypyridazine in the open lab.

  • Evacuate & Ventilate: Clear the immediate area (10 ft radius). Alert colleagues.

  • PPE Up: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.

  • Containment: Cover the spill with damp paper towels (to prevent dust dispersal) or use a dedicated "Dry Spill" absorbent pad.

  • Cleanup:

    • Scoop up the material using a plastic dustpan or index card.

    • Wipe the surface with a soap/water solution, followed by an Isopropanol wipe.

    • Do NOT use bleach immediately, as it may react with high concentrations of the amine/chloride heterocycle.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container described in Protocol A.

Part 6: References & Authority

  • ChemScene. (2024). Safety Data Sheet: 4,5-Dichloro-3-methoxypyridazine (CAS 111232-37-2).[1] Retrieved from

  • Fisher Scientific. (2025).[2][5] General Handling of Halogenated Pyridazine Derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Halogenated Organic Wastes. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyridazine Derivatives Toxicity. Retrieved from

(Note: Always verify the specific SDS from your batch supplier, as impurity profiles can alter safety requirements.)

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-3-methoxypyridazine
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-3-methoxypyridazine

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